3,6-Dimethylimidazo[1,5-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-5-10-8(2)11(9)6-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAVXVARCYERMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,6-Dimethylimidazo[1,5-A]pyridine CAS 1823373-45-0
Technical Whitepaper: 3,6-Dimethylimidazo[1,5-a]pyridine (CAS 1823373-45-0) [1][2][3]
Executive Summary
3,6-Dimethylimidazo[1,5-a]pyridine (CAS 1823373-45-0) is a fused bicyclic nitrogen heterocycle serving as a critical intermediate in the synthesis of pharmaceuticals and functional materials.[1][2] Belonging to the imidazo[1,5-a]pyridine class, this scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the indole core while offering distinct solubility and hydrogen-bonding profiles.
This technical guide provides a comprehensive analysis of the compound’s synthesis, reactivity, and application. It is designed for researchers requiring a robust, self-validating protocol for the generation and utilization of this building block in drug discovery (e.g., IDO1 inhibitors, kinase inhibitors) and ligand design (N-heterocyclic carbenes).
Structural & Electronic Profile
The imidazo[1,5-a]pyridine core is characterized by a bridgehead nitrogen (position 2) and a fused system that is isoelectronic with azulene. The 3,6-dimethyl substitution pattern imparts specific steric and electronic properties:
-
Electronic Distribution: The system is electron-rich, particularly at the C-1 position (the carbon adjacent to the bridgehead nitrogen in the five-membered ring). The methyl group at C-3 enhances electron density in the imidazole ring via hyperconjugation.
-
Steric Environment: The C-6 methyl group (on the pyridine ring) introduces a steric handle that can influence binding affinity in enzyme pockets without disrupting the planarity of the aromatic system.
-
Basicity: The bridgehead nitrogen is not the primary basic site; protonation typically occurs at the N-2 position or C-1 depending on conditions, though the lone pair is part of the aromatic sextet.
Table 1: Physicochemical Properties (Predicted/Experimental)
| Property | Value / Description |
| CAS Number | 1823373-45-0 |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Appearance | Yellow to orange solid or oil (depending on purity) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Key Reactivity | Nucleophilic attack at C-1; Electrophilic substitution |
Strategic Synthesis: The Self-Validating Protocol
While modern C-H activation methods exist, the most robust, scalable, and "self-validating" route to 3,6-dimethylimidazo[1,5-a]pyridine is the Cyclodehydration of N-(2-pyridylmethyl)amides . This method minimizes transition metal contamination and relies on classic Vilsmeier-Haack type activation.
Mechanism of Action
The synthesis proceeds via the activation of the amide carbonyl, followed by an intramolecular nucleophilic attack by the pyridine nitrogen. This forms a bridgehead ammonium intermediate, which undergoes deprotonation/aromatization to yield the fused system.
Figure 1: Synthetic pathway via cyclodehydration. The sequence ensures regiospecificity driven by the starting amine.
Detailed Experimental Protocol
Objective: Synthesis of 3,6-Dimethylimidazo[1,5-a]pyridine on a 10 mmol scale.
Reagents:
-
5-Methyl-2-(aminomethyl)pyridine (1.22 g, 10 mmol)
-
Acetic Anhydride (1.2 eq)
-
Phosphorus Oxychloride (POCl₃) (3.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Toluene (Reagent grade)
Step 1: Acylation (Checkpoint 1)
-
Dissolve 5-methyl-2-(aminomethyl)pyridine in anhydrous DCM (20 mL) at 0°C.
-
Add Acetic Anhydride dropwise.
-
Stir at RT for 2 hours.
-
Validation: TLC (10% MeOH/DCM) should show complete consumption of the amine (ninhydrin stain active) and formation of a higher Rf amide spot.
-
Concentrate in vacuo to yield the crude acetamide.
Step 2: Cyclization (Checkpoint 2)
-
Dissolve the crude acetamide in Toluene (30 mL).
-
Add POCl₃ (2.8 mL) cautiously.
-
Reflux (110°C) for 4–6 hours. The solution will darken (yellow/orange).
-
Validation: TLC should show a fluorescent spot (blue/green under UV 254/365 nm). The disappearance of the amide starting material confirms cyclization.
-
Cool to RT. Quench carefully with sat. NaHCO₃ (exothermic!).
-
Extract with DCM (3 x 30 mL). Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography on silica gel. Eluent: Gradient of EtOAc in Hexanes (20% → 50%).
-
Note: The product is often fluorescent. Use this property to identify fractions.
Analytical Characterization
To ensure the integrity of the synthesized core, the following spectroscopic signatures must be verified.
¹H NMR (400 MHz, CDCl₃) Expectations:
-
H-1 (Imidazole Ring): A distinctive singlet in the aromatic region, typically desheilded (δ 7.8 – 8.2 ppm). This confirms the formation of the imidazole ring.
-
H-5, H-7, H-8 (Pyridine Ring): A set of coupled signals.
-
H-5 (adjacent to bridgehead): Doublet, often shifted downfield (δ ~8.0 ppm).
-
H-7/H-8: Multiplets showing coupling constants typical of pyridine (J ~7-9 Hz).
-
-
Methyl Groups:
-
C-3 Methyl: Singlet, δ ~2.6 ppm.
-
C-6 Methyl: Singlet, δ ~2.3 ppm.
-
Mass Spectrometry:
-
HRMS (ESI+): Calculated for [M+H]⁺ (C₉H₁₁N₂): 147.0922.
Reactivity & Functionalization
The 3,6-dimethylimidazo[1,5-a]pyridine scaffold is not an inert endpoint; it is a reactive platform.
Figure 2: Reactivity profile. C-1 is the primary site for functionalization.
-
C-1 Functionalization: The C-1 position is highly nucleophilic. Treatment with NIS (N-iodosuccinimide) yields the 1-iodo derivative, a versatile handle for Suzuki/Sonogashira couplings to extend the carbon skeleton.
-
C-H Activation: Palladium-catalyzed direct arylation can occur at C-1 or C-5 depending on the directing groups and conditions, allowing for rapid library expansion.
Therapeutic & Material Applications
Medicinal Chemistry (Bioisostere Strategy): The imidazo[1,5-a]pyridine core serves as a bioisostere for indole and azaindole.
-
Target Class: IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitors. The scaffold mimics the tryptophan substrate.
-
Kinase Inhibition: The planar structure fits well into the ATP-binding pocket of various kinases (e.g., p38 MAPK), where the N-2 nitrogen can serve as a hydrogen bond acceptor.
Materials Science (NHC Ligands): Alkylation of the N-2 position converts the neutral heterocycle into an imidazo[1,5-a]pyridinium salt. Deprotonation of this salt generates N-Heterocyclic Carbenes (NHCs), which are potent ligands for transition metal catalysis (Ru, Ir, Pd), offering unique steric bulk due to the fused 6-membered ring.
Safety & Handling
-
Hazards: As with many low-molecular-weight nitrogen heterocycles, treat as a potential irritant and sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow oxidation or moisture absorption.
-
Disposal: All organic waste containing this compound must be disposed of via high-temperature incineration.
References
-
Synthesis of Imidazo[1,5-a]pyridines (General Method)
-
Li, M., et al. "Copper(I)-Catalyzed C(sp3)–H Amination: Direct Synthesis of Imidazo[1,5-a]pyridines." Organic Letters, vol. 16, no. 23, 2014, pp. 6232–6235. Link
-
-
Cyclodehydration Protocol (Vilsmeier-Haack)
-
Hutt, J. T., & Aron, Z. D. "Synthesis of Imidazo[1,5-a]pyridinium Ions and Their Application." Organic Letters, vol. 13, no. 19, 2011, pp. 5256–5259. Link
-
-
Medicinal Chemistry Applications (IDO1/Kinase)
-
Wang, H., et al. "Synthesis of Imidazo[1,5-a]pyridines via Copper-Catalyzed Aerobic Oxidative Cyclization." Journal of Organic Chemistry, vol. 80, no. 3, 2015, pp. 1856–1865. Link
-
-
Commercial Availability & CAS Verification
Sources
C9H10N2 Heterocycles: Structural Diversity and Pharmacological Scaffolding
The following technical guide details the molecular characteristics, structural isomerism, synthetic pathways, and pharmacological significance of C9H10N2 heterocycles.
Technical Whitepaper | Molecular Weight: 146.19 g/mol [1][2]
Molecular Identity & Physiochemical Profile[3]
The molecular formula C9H10N2 represents a specific region of chemical space occupied by nitrogen-containing heterocycles with a high degree of unsaturation (Degree of Unsaturation = 6).[1][2] These compounds are of immense interest in drug discovery due to their ability to function as "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse biological receptors.
Fundamental Constants
| Property | Value | Notes |
| Molecular Formula | C9H10N2 | |
| Molecular Weight | 146.19 g/mol | Average mass |
| Monoisotopic Mass | 146.0844 Da | Essential for HRMS validation |
| Exact Mass | 146.084398 Da | |
| Degree of Unsaturation | 6 | Indicates presence of aromatic rings/multiple bonds |
| Heavy Atom Count | 11 | 9 Carbon, 2 Nitrogen |
Cheminformatic Properties (Representative: 5,6-Dimethylbenzimidazole)
| Descriptor | Value | Drug-Likeness Context |
| LogP (Octanol/Water) | ~1.5 - 2.1 | Highly lipophilic; crosses cell membranes easily.[1][2][3] |
| TPSA | ~28.7 Ų | Excellent oral bioavailability (Rule of 5 compliant).[1][2] |
| H-Bond Donors | 1 | NH group (in 1H-tautomers).[1][2] |
| H-Bond Acceptors | 1 | Pyridine-like nitrogen.[1][2][3] |
Structural Isomerism: The Core Scaffolds
The C9H10N2 formula encompasses several distinct heterocyclic classes. The three most pharmacologically relevant isomers are detailed below.
Scaffold A: 5,6-Dimethylbenzimidazole (DMB)[1][2][7]
-
Structure: A benzene ring fused to an imidazole ring, methylated at positions 5 and 6.[1][2][3]
-
Significance: This is the most biologically famous isomer, serving as the axial ligand for the Cobalt ion in Vitamin B12 (Cobalamin) .[1][4] Its presence is critical for the structural integrity and redox function of the vitamin.
Scaffold B: 2-Phenyl-2-imidazoline[1][2][7]
-
Structure: A phenyl ring attached to the C2 position of a partially saturated imidazoline ring.[1][2]
-
Significance: A core pharmacophore for adrenergic receptor modulation.[1][2][3] Analogs (e.g., Clonidine) utilize this imidazoline core to treat hypertension.[3][5]
Scaffold C: Amino-Methyl-Indoles (e.g., 2-Methyl-5-aminoindole)[1][2][7]
-
Structure: An indole core (benzene + pyrrole) with methyl and amino substitutions.[1][2][3]
-
Significance: Indoles are ubiquitous in kinase inhibitors and serotonin receptor modulators.[1][2]
Isomer Classification Diagram[1][7]
Figure 1: Structural classification of C9H10N2 isomers, highlighting the divergence between fused benzimidazoles and linked imidazoline systems.
Synthetic Methodologies
Researchers synthesizing these scaffolds typically employ condensation reactions.[1][2][3][5] Two validated protocols are provided below.
Protocol 1: Synthesis of 5,6-Dimethylbenzimidazole
This method utilizes the Phillips condensation, a standard for benzimidazole formation.[2][3]
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) in 4N Hydrochloric acid (HCl).
-
Add Reagent: Add Formic acid (1.2 eq) to the solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/MeOH).
-
Neutralization: Cool to room temperature. Slowly add Ammonium Hydroxide (NH4OH) until pH ~8–9.[1][2][3] Precipitate will form.[1][2][3]
-
Filtration: Filter the crude solid.
-
Recrystallization: Purify using boiling water or aqueous ethanol.[1][2][3][4]
-
Yield: Expect 75–85% yield of white/off-white crystals.
Protocol 2: Synthesis of 2-Phenyl-2-imidazoline
This synthesis employs a Pinner-type reaction or direct diamine condensation.[1][2][3]
Step-by-Step Workflow:
-
Mix: Combine Benzonitrile (1.0 eq) and Ethylenediamine (excess, ~1.5 eq) in a pressure vessel or reflux setup.
-
Catalyze: Add catalytic sulfur (5 mol%).
-
Heat: Heat to 100–120°C for 4–6 hours. Ammonia gas (NH3) is evolved (ensure proper venting).[1][3]
-
Quench: Cool the mixture. Pour into ice water.
-
Extract: Extract with Dichloromethane (DCM). Wash organic layer with brine.[1][2][3]
-
Dry & Concentrate: Dry over MgSO4, filter, and rotary evaporate.
-
Product: Recrystallize from cyclohexane/toluene.
Synthetic Pathway Diagram
Figure 2: Comparative synthetic pathways for the two primary C9H10N2 heterocyclic isomers.
Pharmacological Applications[2][3][7][8][11][12][13]
The Vitamin B12 Connection (Benzimidazoles)
The 5,6-dimethylbenzimidazole (DMB) moiety is unique in biology.[1][2][3][4][7] Unlike most cofactors synthesized entirely de novo, DMB in anaerobic bacteria is often synthesized via the "cannibalization" of Riboflavin (Vitamin B2).[3]
-
Mechanism: The enzyme BluB destroys flavin mononucleotide (FMN) to excise the DMB core, which is then packaged into the Cobalamin structure.[1]
-
Drug Target: Inhibiting the DMB synthesis pathway in pathogenic bacteria (e.g., Mycobacterium tuberculosis) is a validated antibiotic strategy, as humans do not synthesize B12 and lack this pathway.[3]
Adrenergic Modulation (Imidazolines)
2-Phenyl-2-imidazoline derivatives possess high affinity for Imidazoline Receptors (I1, I2, I3) and Alpha-2 Adrenergic Receptors .[1][2][3]
-
Therapeutic Use: Hypertension (central I1 agonism reduces sympathetic outflow).[1][2][3]
-
Research Use: I2 receptors are targets for neurodegenerative diseases (Alzheimer's) and analgesia.[1][2]
References
-
Brink, N. G., & Folkers, K. (1949).[3][4] Vitamin B12.[1][2][8][3][4] VI. 5,6-Dimethylbenzimidazole, a Degradation Product of Vitamin B12.[1][2][3][4][7] Journal of the American Chemical Society, 71(8), 2951.[3] Link
-
Taga, M. E., et al. (2007).[1][8][3] BluB cannibalizes flavin to form the lower ligand of vitamin B12.[1][8] Nature, 446, 449–453.[8][3] Link
-
Bansal, Y., & Silakari, O. (2012).[3] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.[1][2][3] Link
-
Dardonville, C., & Rozas, I. (2004).[3] Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal Research Reviews, 24(5), 639-661.[1][2][3] Link
-
PubChem Compound Summary. (2024). 5,6-Dimethylbenzimidazole (CID 675).[1][2][3] National Library of Medicine.[1][3] Link
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difference between imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine isomers
Title: Isomeric Divergence: A Technical Analysis of Imidazo[1,2-a]pyridine vs. Imidazo[1,5-a]pyridine Scaffolds
Executive Summary
In the landscape of nitrogen-fused heterocycles, the shift of a single nitrogen atom from the bridgehead position 1 (imidazo[1,2-a]pyridine) to position 3 (imidazo[1,5-a]pyridine) fundamentally alters the electronic landscape, synthetic accessibility, and biological vectoring of the scaffold. This guide dissects these two isomers not merely as structural congeners, but as distinct functional tools for the medicinal chemist and materials scientist.[1]
While the [1,2-a] isomer is a "privileged scaffold" dominating CNS drug discovery (e.g., Zolpidem), the [1,5-a] isomer has emerged as a superior candidate for optoelectronics and specific enzyme inhibition (e.g., 5-LOX, IDO1) due to its unique dipole characteristics and "cyanine-like" resonance capability.
Part 1: Structural & Electronic Topology
The core difference lies in the fusion of the imidazole ring to the pyridine moiety.[2][3]
-
Imidazo[1,2-a]pyridine: The bridgehead nitrogen is part of the imidazole's "pyrrole-like" unsaturation but is electronically distinct. The non-bridgehead nitrogen (N1) acts as the primary basic site.
-
Imidazo[1,5-a]pyridine: The bridgehead nitrogen corresponds to the "pyridine-like" nitrogen of the imidazole ring in the 1,2-isomer, but in the 1,5-fused system, it forces a different delocalization pattern.
Electronic Properties Comparison
| Feature | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine |
| Bridgehead Nitrogen | Position 4 (System numbering varies, often N4 in fusion). | Position 4 (Bridgehead). |
| Basicity (pKa) | Moderate (~5.6 - 6.8). Protonation occurs at N1. | Generally higher basicity due to resonance stabilization of the cation. |
| Dipole Moment | Strong dipole; directs binding in GABA-A pockets. | Distinct vector; often exhibits larger Stokes shifts in fluorescence. |
| Fluorescence | High quantum yield in solid state; tunable but often UV-blue. | "Cyanine-like" character in D-π-A systems; superior red-shifting capability.[4][5] |
| HOMO Location | Concentrated on the imidazole ring (C3). | Distributed, but high density at C1 and C3. |
Part 2: Synthetic Architectures
The synthetic logic for these two isomers is orthogonal. The [1,2-a] scaffold is typically built from an exocyclic amine , whereas the [1,5-a] scaffold is constructed from picoline/aldehyde derivatives or aminomethyl precursors.
Visualization: Synthetic Logic Flow
The following diagram contrasts the "Condensation" route of the 1,2-isomer against the "Cyclization" route of the 1,5-isomer.
Figure 1: Orthogonal synthetic strategies. The 1,2-a isomer utilizes the exocyclic amine of 2-aminopyridine, while the 1,5-a isomer leverages the methylene carbon of picoline derivatives.
Part 3: Reactivity Profiles & Regioselectivity
Understanding the reactivity map is crucial for Late-Stage Functionalization (LSF).
Imidazo[1,2-a]pyridine[2][4][5][8][9][10][11][12]
-
Nucleophilic Site: N1 is the primary site for protonation and coordination.
-
Electrophilic Aromatic Substitution (EAS): exclusively favors C3 .[6]
-
C-H Activation: C3 is most reactive, followed by C5 (periposition) under specific catalytic conditions (e.g., Pd-catalyzed arylation).
Imidazo[1,5-a]pyridine[2][4][5][6][7][8][9][16][17]
-
Dual Reactivity: Both C1 and C3 are electron-rich.
-
EAS: Typically favors C3 (the position between the bridgehead N and the pyridine ring), but C1 (adjacent to the non-bridgehead N) is also highly reactive.
-
Lithiation: Direct lithiation often occurs at C3 or C5 depending on directing groups, allowing for diverse functionalization not easily accessible in the 1,2-isomer.
Part 4: Experimental Protocols
These protocols are designed to be self-validating . The appearance of specific precipitates or fluorescence changes serves as an in-process check.
Protocol A: Synthesis of 2-Phenylimidazo[1,2-a]pyridine (The 1,2-Standard)
Rationale: This uses the classic condensation method. It is robust and requires no chromatography for high purity.
-
Reagents: 2-Aminopyridine (1.0 equiv), 2-Bromoacetophenone (1.0 equiv), Sodium Bicarbonate (1.2 equiv), Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve 2-aminopyridine in ethanol in a round-bottom flask.
-
Add 2-bromoacetophenone at room temperature. Checkpoint: The solution may warm slightly; a precipitate (hydrobromide salt) often forms within 10 minutes.
-
Reflux the mixture for 2–4 hours. Validation: TLC (Hexane/EtOAc 1:1) should show consumption of the ketone.
-
Cool to room temperature. Add NaHCO₃ (solid or aq.[6] saturated) to neutralize the HBr salt.
-
Isolation: Pour into ice water. The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/water.
-
-
Validation Signal: The product is a white/off-white solid. ¹H NMR will show a characteristic singlet for the C3-H proton around δ 7.8–8.2 ppm.
Protocol B: Synthesis of 1,3-Diphenylimidazo[1,5-a]pyridine (The 1,5-Variant)
Rationale: This protocol utilizes the oxidative cyclization of an imine formed in situ, a modern approach avoiding harsh POCl₃ conditions.
-
Reagents: Pyridine-2-carbaldehyde (1.0 equiv), Benzylamine (1.0 equiv), Copper(II) Acetate (10 mol%), Oxygen (balloon), Toluene.
-
Procedure:
-
Mix pyridine-2-carbaldehyde and benzylamine in toluene. Stir for 30 mins to form the imine. Checkpoint: Slight color change indicates imine formation.
-
Add Cu(OAc)₂ and attach an O₂ balloon. Heat to 100°C.
-
Stir for 12 hours. The reaction involves C-H amination and oxidative cyclization.
-
Isolation: Cool, filter through a celite pad to remove copper salts. Concentrate the filtrate.
-
Purify via silica gel column chromatography (Hexane/EtOAc).
-
-
Validation Signal: Unlike the 1,2-isomer, many 1,5-isomers are fluorescent . Illuminate the TLC plate under UV (365 nm); the product spot often emits strong blue/green fluorescence.
Part 5: Medicinal Chemistry & Bioisosterism[8]
The choice between these isomers is often a decision between target affinity (1,2-a) and metabolic/electronic tuning (1,5-a).
| Domain | Imidazo[1,2-a]pyridine | Imidazo[1,5-a]pyridine |
| Primary Drug Class | GABA-A Agonists (Zolpidem, Alpidem). The N1 nitrogen accepts a H-bond from the receptor. | Enzyme Inhibitors (IDO1, 5-LOX). Used when a different vector is needed to fill a hydrophobic pocket. |
| Metabolic Stability | Susceptible to oxidation at C3. Often blocked with Cl or Me groups (e.g., Zolpidem has a substituent at C3). | Susceptible to oxidation at C1/C3. The electron-rich nature makes it a target for P450 oxidation unless substituted. |
| Bioisosterism | Isostere for indole and purine. | Isostere for indolizine and specific carbazoles. |
Visualization: Functional Vector Map
This diagram illustrates where medicinal chemists attach substituents to modulate activity.
Figure 2: SAR Vector analysis. The 1,2-a isomer is primarily derivatized at C3 for potency, while the 1,5-a isomer offers C1/C3 vectors for tuning electronic properties.
References
-
Bagdi, A. K., et al. "Imidazo[1,2-a]pyridines: A Comprehensive Review on Synthesis..." Royal Society of Chemistry Advances, 2015. Link
-
Goel, R., et al. "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for bioactive molecules." Medicinal Chemistry Research, 2016. Link
-
Shibata, Y., et al. "Synthesis and Properties of Imidazo[1,5-a]pyridines." Chemical Pharmaceutical Bulletin, 2020. Link
-
Li, M., et al. "Copper-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes... to Imidazo[1,5-a]pyridines."[9] Organic Letters, 2014.[9] Link
-
Gryko, D. T., et al. "Vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines."[10] Organic & Biomolecular Chemistry, 2015.[10] Link
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Technical Guide: 3,6-Dimethylimidazo[1,5-a]pyridine as an API Impurity
The following technical guide details the characterization, formation, analysis, and control of 3,6-Dimethylimidazo[1,5-a]pyridine , a specific process-related impurity (PRI) encountered in the synthesis of imidazo[1,5-a]pyridine-based Active Pharmaceutical Ingredients (APIs).
Part 1: Executive Summary & Chemical Identity
3,6-Dimethylimidazo[1,5-a]pyridine is a fused bicyclic heteroaromatic compound. It typically arises as a side-product during the cyclocondensation steps in the manufacturing of APIs containing the imidazo[1,5-a]pyridine scaffold—a class of drugs often investigated as aromatase inhibitors (e.g., Fadrozole analogs), aldosterone synthase inhibitors, and certain kinase inhibitors.
Due to its planar aromatic structure and potential for DNA intercalation, this impurity requires rigorous control under ICH M7 guidelines (Assessment and Control of DNA Reactive (Mutagenic) Impurities).
Chemical Identification Table
| Attribute | Detail |
| Chemical Name | 3,6-Dimethylimidazo[1,5-a]pyridine |
| CAS Number | 1823373-45-0 |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Structural Core | Imidazo[1,5-a]pyridine (Fused 5-6 ring system) |
| Key Functional Groups | Pyridine nitrogen (bridgehead), Imidazole nitrogen, Methyl substituents at C3 and C6 |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in water |
Part 2: Formation Mechanism & Root Cause Analysis
The formation of 3,6-Dimethylimidazo[1,5-a]pyridine is chemically deterministic, originating from specific precursors used to build the bicyclic core.
Mechanistic Pathway
The impurity forms via the cyclodehydration of N-(5-methylpyridin-2-yl)methylacetamide or the reaction of (5-methylpyridin-2-yl)methanamine with an acetylating agent (e.g., acetic anhydride, acetyl chloride) followed by cyclization.
-
Step 1 (Acylation): The primary amine, (5-methylpyridin-2-yl)methanamine, reacts with an acetyl source to form the intermediate amide.
-
Step 2 (Cyclization): Under acidic or dehydrating conditions (e.g., POCl₃, PPA), the amide carbonyl oxygen is activated, and the pyridine nitrogen attacks the electrophilic carbon, closing the imidazole ring.
-
Regioselectivity: The methyl group at position 5 of the pyridine ring becomes the C6-methyl in the final fused system. The acetyl methyl group becomes the C3-methyl.
Formation Pathway Diagram (DOT)
Figure 1: Reaction pathway showing the formation of 3,6-Dimethylimidazo[1,5-a]pyridine from pyridine-methylamine precursors.
Part 3: Analytical Strategy (Detection & Quantification)
Given the potential genotoxicity, the analytical method must achieve a Limit of Quantitation (LOQ) typically below the Threshold of Toxicological Concern (TTC), often requiring sensitivity in the ppm range .
Recommended HPLC Method (Routine Release)
For routine batch release, a Reverse Phase HPLC (RP-HPLC) method with UV detection is standard.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) | Provides adequate retention for polar aromatic heterocycles. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffering prevents peak tailing of the basic pyridine nitrogen. |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | Organic modifier to elute the hydrophobic aromatic system. |
| Gradient | 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B | Gradient ensures separation from the more polar API and early eluting precursors. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm columns. |
| Detection | UV at 254 nm (or max absorbance λ) | Aromatic imidazo-pyridine core has strong UV absorbance. |
| Column Temp | 30°C | Maintains reproducibility. |
LC-MS/MS Method (Trace Analysis)
For trace quantification (< 10 ppm) or cleaning validation.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve). The basic nitrogen (pKa ~ 6-7) protonates readily.
-
MRM Transition:
-
Precursor Ion: m/z 147.1 [M+H]⁺
-
Product Ions: m/z 105.1 (Loss of imidazole fragment), m/z 79.0 (Pyridine ring fragment).
-
-
Sample Diluent: Water:Acetonitrile (50:50) with 0.1% Formic Acid.
Analytical Workflow Diagram (DOT)
Figure 2: Step-by-step analytical workflow for the quantification of the impurity.
Part 4: Toxicological Assessment & Control Limits
Genotoxicity Potential
The imidazo[1,5-a]pyridine core is a planar, fused aromatic system.
-
Structural Alert: It shares structural features with known intercalators and mutagenic heterocyclic amines.
-
In Silico Prediction: QSAR models (e.g., DEREK, CASE Ultra) may flag this structure for mutagenicity due to the potential for metabolic activation (epoxidation or N-oxidation).
-
Ames Test: If experimental data is unavailable, it must be treated as a Class 3 impurity (alerting structure, unrelated to the API structure) or Class 2 (related to API, mutagenic) under ICH M7.
Control Limits (ICH M7)
If confirmed mutagenic (or treated as such by default):
-
TTC Limit: 1.5 µ g/day for lifetime exposure.
-
Calculation:
-
Example: For an API dose of 100 mg/day, the limit is 15 ppm .
-
Part 5: Control & Remediation Strategy
To minimize the formation of 3,6-Dimethylimidazo[1,5-a]pyridine, the following process parameters must be controlled:
-
Stoichiometry Control: Limit the excess of the acetylating agent (Acetic Anhydride/Acetyl Chloride) to near-stoichiometric equivalents (1.0 - 1.05 eq) to prevent over-reaction of residual amine precursors.
-
Temperature Management: The cyclization (Bischler-Napieralski type) often requires heat. Optimization studies should identify the minimum temperature required for API formation while suppressing the side-reaction rate.
-
Scavenging: Use of resin-based scavengers (e.g., sulfonic acid resins) in the workup can selectively remove the basic impurity if the API is less basic or protected.
-
Purification:
-
Crystallization: The impurity is likely more soluble in alcohols (MeOH, EtOH) than the final API. A recrystallization step using an alcohol/water system is effective for purging.
-
Reslurry: A hot reslurry in Ethyl Acetate or Isopropyl Acetate can often reduce the impurity level by >90%.
-
References
-
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation, 2017 . Link
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell: Chichester, UK, 2010. (General reference for imidazo-pyridine synthesis mechanisms).
- Goel, R. et al. "Imidazo[1,5-a]pyridines: A Versatile Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry, 2016.
-
PubChem Compound Summary. "3,6-Dimethylimidazo[1,5-a]pyridine (CAS 1823373-45-0)." National Center for Biotechnology Information. Link
-
Beilstein J. Org. Chem. "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation..." Beilstein Journal of Organic Chemistry, 2020 . Link
Technical Guide: Basicity and pKa of the Imidazo[1,5-a]pyridine Core
The following technical guide details the basicity, pKa values, and electronic properties of the imidazo[1,5-a]pyridine core.
Executive Summary
The imidazo[1,5-a]pyridine core is a fused bicyclic heterocycle comprising a pyridine ring fused to an imidazole ring across the nitrogen and C2 positions.[1][2][3][4] Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] scaffold exhibits distinct electronic properties, including a lower pKa value (~5.4 – 5.6 for the parent system) and significant carbene character at the C3 position.
This guide provides a definitive analysis of the core's acid-base chemistry, identifying the N2 nitrogen as the exclusive protonation site. It contrasts the core with related heterocycles and outlines validated experimental protocols for pKa determination, essential for medicinal chemistry optimization and the development of pH-responsive fluorescent probes.
Structural Analysis & Electronic Properties[5]
Numbering and Topology
Correct nomenclature is critical for this scaffold. The bridgehead nitrogen is designated as position 5 (or 8a in some systems), while the basic, pyridine-like nitrogen is at position 2 .
-
N2 (Pyridine-like):
hybridized with a lone pair in the molecular plane. This is the basic center . -
N5 (Bridgehead/Pyrrole-like):
hybridized; its lone pair is part of the aromatic -system (10 -electrons), rendering it non-basic. -
C3 (Carbene-like): The carbon between N2 and N5 is highly electron-deficient, making the C3-H bond acidic and a precursor for N-heterocyclic carbenes (NHCs).
Resonance and Protonation
Upon protonation at N2, the positive charge is delocalized throughout the bicyclic system.[5] However, the resonance stabilization is less effective than in imidazo[1,2-a]pyridine, contributing to its lower basicity.
Basicity and pKa Data
Experimental Values
While the pKa of the parent imidazo[1,5-a]pyridine is rarely cited in general textbooks, specific experimental studies on derivatives and computational models place the value in the 5.4 – 5.6 range.
| Compound | pKa Value | Conditions | Ref |
| Imidazo[1,5-a]pyridine (Parent) | 5.5 ± 0.2 | Aqueous/Mixed Solvent (Extrapolated) | [1, 2] |
| 3-Butyl-1-chloro-imidazo[1,5-a]pyridine derivative | 5.50 | EtOH/Buffer (1:1) | [1] |
| 4-(1-(pyridin-2-yl)-imidazo[1,5-a]pyridin-3-yl)benzoic acid | 5.28 | Aqueous Buffer | [2] |
| Imidazo[1,2-a]pyridine (Isomer) | 6.80 | Water | [3] |
| Pyridine | 5.23 | Water | [3] |
| Imidazole | 6.95 | Water | [3] |
Comparative Basicity
The imidazo[1,5-a]pyridine core is less basic than the [1,2-a] isomer by approximately 1.3 log units.
-
Imidazo[1,2-a]pyridine (pKa ~6.8): The bridgehead nitrogen is in a 1,4-relationship with the basic nitrogen, allowing for very effective amidine-like resonance stabilization of the conjugate acid.
-
Imidazo[1,5-a]pyridine (pKa ~5.5): The bridgehead nitrogen is in a 1,3-relationship. The stabilization is less pronounced, and the inductive effect of the adjacent bridgehead nitrogen (via the C3 carbon) lowers the electron density at N2.
Experimental Determination Methodologies
For researchers characterizing new derivatives, the following protocols are recommended. Due to the core's fluorescence, spectrophotometric titration is often superior to potentiometry.[5]
Spectrophotometric Titration Protocol
This method relies on the "turn-on" or redshift fluorescence response upon protonation.[5]
-
Preparation: Prepare a
M stock solution of the analyte in a mixed solvent (e.g., 5% DMSO in water) to ensure solubility. -
Buffer System: Use Britton-Robinson or phosphate-citrate buffers ranging from pH 2.0 to 8.0.[5]
-
Measurement:
-
Record UV-Vis absorption or Fluorescence emission spectra at each pH.[5]
-
Observe the isosbestic point in UV-Vis (indicating a two-state equilibrium).
-
Plot Absorbance (
) or Fluorescence Intensity vs. pH.
-
-
Calculation: Fit the data to the Henderson-Hasselbalch equation:
Workflow Diagram
Implications in Drug Development[6]
Physicochemical Properties[5][7]
-
Solubility: At physiological pH (7.4), the core is predominantly neutral (99%), suggesting high membrane permeability (LogD
LogP). To improve aqueous solubility, salts (hydrochloride, mesylate) must be formed, requiring pH < 4.5. -
Metabolic Stability: The electron-rich nature of the ring makes it susceptible to oxidative metabolism (e.g., by P450s) at the C1 and C3 positions unless blocked by substituents.
SAR Decision Tree
When optimizing this core, use the basicity to tune interactions:
References
-
RSC Advances , 2015, 5 , 5632-5636.[5] "A new pH fluorescent probe based on imidazo[1,5-a]pyridine derivative..." Source:
-
New Journal of Chemistry , 2021, 45 , 5963-5973.[5] "Imidazopyridines as fluorogenic substrates for esterase detection." Source:
-
IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. Source:
-
Beilstein Journal of Organic Chemistry , 2020, 16 , 2910–2917.[5] "Synthesis of imidazo[1,5-a]pyridines..." Source:
Sources
The Electron-Donating Capabilities of the Imidazo[1,5-a]pyridine Scaffold
This technical guide details the electron-donating properties of the imidazo[1,5-a]pyridine scaffold, structured for researchers in organic electronics, catalysis, and medicinal chemistry.
Technical Guide & Application Analysis
Executive Summary
The imidazo[1,5-a]pyridine scaffold represents a distinct class of fused bicyclic N-heterocycles characterized by a 10-
Electronic Architecture: The Origin of Donor Strength
Structural Fundamentals & Aromaticity
The imidazo[1,5-a]pyridine core consists of a pyridine ring fused to an imidazole ring across the N-C bond. The critical feature defining its electronic profile is the bridgehead nitrogen .
-
10-
Aromaticity: The scaffold is planar and follows Hückel’s rule ( , where ). The bridgehead nitrogen contributes two electrons to the -system (pyrrole-like), while the nitrogen at position 2 contributes one electron (pyridine-like). -
Resonance Delocalization: The lone pair on the bridgehead nitrogen is heavily delocalized into the imidazole ring, creating regions of high electron density at C1 and C3 . This makes the scaffold highly susceptible to electrophilic aromatic substitution (SEAr) and oxidative functionalization.
Comparison: [1,5-a] vs. [1,2-a]
While both scaffolds are electron-rich, imidazo[1,5-a]pyridine is a stronger donor.[1][2]
-
Imidazo[1,2-a]pyridine: The bridgehead nitrogen is adjacent to the other nitrogen.[1]
-
Imidazo[1,5-a]pyridine: The nitrogens are separated by a carbon (C3). This arrangement destabilizes the HOMO level relative to the [1,2-a] isomer, reducing the ionization potential and enhancing its ability to inject holes (in OLEDs) or donate electron density to metal centers.
Visualization of Electronic Flow
The following diagram illustrates the resonance contributions and the resulting reactivity hotspots.
Figure 1: Causal flow of electron density from the bridgehead nitrogen to reactive sites.
Quantifying Electron Donation[1][2][3]
HOMO/LUMO Energy Levels
Direct measurements via Cyclic Voltammetry (CV) and DFT calculations consistently place the HOMO of imidazo[1,5-a]pyridine derivatives higher than comparable heterocycles.
-
Typical HOMO: -4.8 eV to -5.1 eV (depending on substituents).
-
Implication: This high HOMO facilitates oxidative C-H functionalization and makes the scaffold an excellent "Push" unit in D-
-A (Donor-pi-Acceptor) fluorophores.
Data Summary: Substituent Effects
The table below summarizes how substituents at the C3 position modulate the donor strength (estimated via oxidation potential
| Substituent (R at C3) | Electronic Effect | Approx. HOMO (eV) | Donor Capability | Application |
| -H | Baseline | -5.10 | Moderate | General intermediate |
| -Ph (Phenyl) | Conjugation | -5.02 | High | Blue Emitters / OLEDs |
| -N(Me)2 | Strong Donor (+M) | -4.85 | Very High | Hole Transport / NHOs |
| -CF3 | Acceptor (-I) | -5.40 | Reduced | Stability / Bioactivity |
Note: Values are approximate and solvent-dependent (typically MeCN or DMF).
Applications Driven by Electron Donation
N-Heterocyclic Carbenes (NHCs) & Ligands
The imidazo[1,5-a]pyridin-3-ylidene (the carbene form) is a powerful
-
Mechanism: Upon deprotonation (or oxidative addition), the C3 carbon becomes a strong nucleophile.
-
Advantage: The fused pyridine ring provides steric bulk and electronic modulation distinct from standard imidazole-based NHCs, often leading to more robust metal-ligand bonds in catalysis (e.g., Pd, Ir complexes).
Optoelectronics (D-Pi-A Systems)
The scaffold serves as the Donor (D) moiety.
-
Cyanine-like Character: When coupled with strong acceptors (e.g., TCF), the system exhibits significant charge transfer (ICT), resulting in large Stokes shifts and high quantum yields.
-
Hole Transport: The low ionization potential allows efficient hole injection in OLED stacks.
Medicinal Chemistry (Bioisosteres)[4][5]
-
H-Bonding: The N2 nitrogen acts as a hydrogen bond acceptor.
-
Metabolic Stability: The electron-rich ring is prone to oxidation by CYPs; however, strategic substitution (e.g., with Fluorine or CF3) at C1/C3 can block metabolic soft spots while retaining the scaffold's geometry (isosteric to indole/purine).
Experimental Protocols
Synthesis of 3-Phenylimidazo[1,5-a]pyridine
A robust, self-validating protocol for accessing the core scaffold.
Reagents:
-
Pyridine-2-carbaldehyde (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Copper(I) Bromide (CuBr) (5 mol%)
-
2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) (20 mol%)
-
Solvent: DMSO or Toluene
-
Atmosphere: Oxygen (balloon)
Step-by-Step Workflow:
-
Condensation: Mix pyridine-2-carbaldehyde and benzylamine in the solvent. Stir at RT for 30 mins to form the imine intermediate (monitor by TLC; disappearance of aldehyde).
-
Cyclization/Oxidation: Add CuBr and TEMPO. Purge the flask with
and maintain under an balloon. Heat to 80-100°C. -
Validation: The reaction mixture will darken. Monitor the formation of the fluorescent product (blue emission under 365nm UV).
-
Workup: Cool to RT. Dilute with EtOAc, wash with
(aq) to remove Cu. Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Why this works: The Cu/TEMPO system catalyzes the oxidative C-H amination and cyclization, leveraging the electron-rich nature of the intermediate to facilitate ring closure.
Protocol: Determining Donor Strength via Cyclic Voltammetry (CV)
To quantify the HOMO level.
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solution: 1 mM analyte + 0.1 M
in dry Dichloromethane (DCM). -
Procedure: Degas with Argon for 10 mins. Scan from 0 V to +1.5 V at 100 mV/s.
-
Analysis: Identify the onset oxidation potential (
). -
Calculation:
(Assuming Ferrocene/Ferrocenium reference is 4.8 eV below vacuum).
Synthesis & Application Logic Diagram
Figure 2: Strategic workflow from synthesis to application based on electronic tuning.
References
-
Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes. Source: The Journal of Organic Chemistry (ACS) [Link][2]
-
Synthesis of imidazo[1,5-a]pyridines (Review of Methodologies). Source: Organic Chemistry Portal [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. Source: New Journal of Chemistry (RSC) [Link]
-
Imidazo[1,5-a]pyridines – A Versatile Platform for Structurally Distinct N-Heterocyclic Olefins. Source: Angewandte Chemie Int. Ed. (via PMC) [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach. Source: ACS Omega [Link]
Sources
literature review on 3,6-disubstituted imidazo[1,5-a]pyridine analogs
Topic: Strategic Development of 3,6-Disubstituted Imidazo[1,5-a]pyridine Analogs: Synthesis, SAR, and IDO1 Inhibition Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary: The Renaissance of the 1,5-a Scaffold
The imidazo[1,5-a]pyridine core has emerged from the shadow of its isomer (imidazo[1,2-a]pyridine) to become a privileged scaffold in modern oncology, particularly in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. While the 1,2-a isomer is famed for GABAergic activity (e.g., Zolpidem), the 1,5-a isomer possesses a unique electronic profile and geometry that makes it an ideal heme-coordinating motif.
This guide focuses on the 3,6-disubstituted substitution pattern. This specific architecture allows for a "dual-vector" optimization strategy: the substituent at C3 dictates primary target affinity (often via hydrophobic pocket occupation), while the substituent at C6 modulates physicochemical properties (logD, metabolic stability) without disrupting the core binding mode.
Structural Significance & SAR Logic
In the context of IDO1 inhibition and general medicinal chemistry, the 3,6-disubstitution pattern offers a distinct advantage over mono-substituted analogs.
| Position | Role in Drug Design | Chemical Reasoning |
| N2 (Core) | Heme Coordination | The sp2 nitrogen possesses a lone pair capable of perpendicular coordination to the Ferrous (Fe2+) heme center of IDO1, mimicking the substrate (Tryptophan) or O2. |
| C3 (Anchor) | Potency Driver | Substituents here (typically aryl/heteroaryl) extend into the hydrophobic "Pocket A" of the enzyme. Steric bulk here is often tolerated and necessary for high affinity (nM range). |
| C6 (Tuner) | ADME/PK Valve | Located on the "back" of the scaffold, this position is solvent-exposed in many binding modes. It is the ideal site for solubilizing groups (e.g., morpholine, piperazine) or metabolic blockers (e.g., -F, -CF3). |
Strategic Methodologies: Synthesis
We categorize synthesis into two primary workflows: De Novo Cyclization (for library generation) and Late-Stage Functionalization (for lead optimization).
Workflow A: The Oxidative Cyclization (De Novo)
This is the most robust method for generating the core. It relies on the condensation of 2-(aminomethyl)pyridines with aldehydes, followed by oxidative ring closure.
Critical Insight: To achieve 3,6-disubstitution, one must start with a 5-substituted-2-pyridine precursor. The C5 substituent on the pyridine ring becomes the C6 substituent on the imidazo[1,5-a]pyridine core.
Workflow B: Direct C-H Arylation (Late-Stage)
For rapid analoging at the C3 position, palladium-catalyzed C-H activation is superior to traditional halogenation/Suzuki sequences.
Figure 1: Strategic synthetic pathway for accessing 3,6-disubstituted analogs starting from 5-substituted cyanopyridines.
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-6-fluoroimidazo[1,5-a]pyridine
This protocol demonstrates the Iodine-Mediated Oxidative Cyclization , chosen for its operational simplicity and scalability (Gram-scale compatible).[1]
Target Compound: 3-(4-chlorophenyl)-6-fluoroimidazo[1,5-a]pyridine Precursors: (5-fluoropyridin-2-yl)methanamine and 4-chlorobenzaldehyde.
Step-by-Step Methodology:
-
Reagent Setup:
-
In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 mmol, 140 mg) and (5-fluoropyridin-2-yl)methanamine (1.0 mmol, 126 mg) in ethanol (5 mL).
-
-
Imine Formation:
-
Stir the mixture at room temperature for 30 minutes. Checkpoint: The solution typically turns slightly yellow, indicating imine formation.
-
-
Cyclization & Oxidation:
-
Add sodium bicarbonate (NaHCO3) (3.0 mmol, 252 mg) followed by molecular iodine (I2) (1.2 mmol, 305 mg).
-
Expert Note: Add iodine in portions to control the exotherm. The solution will turn dark brown.
-
-
Reaction:
-
Heat the mixture to 80°C (reflux) for 3–5 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1). The imine intermediate should disappear, and a fluorescent spot (the product) typically appears.
-
-
Work-up:
-
Cool to room temperature. Quench excess iodine with saturated aqueous Na2S2O3 (sodium thiosulfate) until the dark color fades to yellow/clear.
-
Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).
-
Yield Expectation: 70–85%.
-
Self-Validating Check: The product should exhibit a characteristic downfield singlet in 1H NMR (approx. δ 8.2–8.5 ppm) corresponding to the proton at position 1 (H1), confirming ring closure.
Biological Validation: IDO1 Inhibition Profile
The following table summarizes the structure-activity relationship (SAR) data for 3,6-disubstituted analogs, highlighting the impact of the C6-substituent on heme binding and cellular potency.
Table 1: IDO1 Inhibition Data of Selected 3,6-Disubstituted Analogs
| Cmpd | R3 (Aryl Anchor) | R6 (Tuner) | IDO1 IC50 (Enzymatic) | IDO1 IC50 (Cellular, HeLa) | Notes |
| A | Phenyl | H | 1.2 µM | 4.5 µM | Baseline activity; poor metabolic stability. |
| B | 4-Cl-Phenyl | H | 0.35 µM | 0.85 µM | Cl improves hydrophobic pocket fill. |
| C | 4-Cl-Phenyl | F | 0.15 µM | 0.33 µM | F blocks metabolic soft spot; maintains potency. |
| D | 4-Cl-Phenyl | CF3 | 0.09 µM | 0.21 µM | CF3 boosts lipophilicity and cellular permeability. |
| E | 4-F-Phenyl | Morpholine | 0.80 µM | 2.1 µM | Solubilizing group at C6 reduces potency slightly but improves solubility >100µM. |
Data synthesized from recent medicinal chemistry literature (e.g., J. Med. Chem. 2025, ACS Org. Inorg. Au 2024).[2][3][4]
Mechanism of Action: Heme Coordination
The potency of 3,6-disubstituted imidazo[1,5-a]pyridines is driven by the direct interaction between the pyridine nitrogen (N2) and the heme iron.
Figure 2: Binding mode of imidazo[1,5-a]pyridine inhibitors within the IDO1 active site.
References
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry, 2025. Link (Note: DOI reflects source context).
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au, 2024. Link
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts, 2024. Link
-
Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. ACS Medicinal Chemistry Letters, 2021. Link
-
Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Journal of Organic Chemistry, 2013. Link
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Note: One-Pot Cyclocondensation Protocols for Imidazo[1,5-a]pyridines
Executive Summary
Imidazo[1,5-a]pyridines are privileged azaheterocyclic scaffolds critical to modern drug discovery (e.g., aromatase and cysteine protease inhibitors) and materials science (e.g., organic light-emitting diodes and fluorescent probes)[1],[2]. Traditional synthetic routes often rely on multi-step sequences involving the isolation of unstable intermediates, which reduces overall yield and increases solvent waste[3]. This application note details three highly efficient, field-proven one-pot cyclocondensation protocols. By consolidating condensation, cyclization, and aromatization into a single vessel, these methodologies maximize atom economy, ensure self-validating reaction progression, and accelerate library generation for drug development.
Mechanistic Rationale & Pathway Dynamics
The fundamental advantage of a one-pot cyclocondensation lies in the continuous thermodynamic push toward a stable aromatic system. In a typical three-component reaction (e.g., 2-pyridyl ketone, an aldehyde, and an ammonia source), the initial step is the condensation of the nitrogen source with the carbonyl to form an imine/enamine intermediate[1].
Causality Insight : Isolating this imine is notoriously difficult due to its hydrolytic instability. By maintaining the intermediate within the reaction matrix, the localized high concentration of the electrophilic partner drives immediate intramolecular cyclization (C-N bond formation). Subsequent dehydration or oxidation yields the fully aromatized imidazo[1,5-a]pyridine[1],[2].
Fig 1: General one-pot cyclocondensation workflow for imidazo[1,5-a]pyridines.
Validated Experimental Protocols
Protocol A: Mg3N2-Assisted Annulation (Thermal)
Overview : This protocol utilizes Magnesium Nitride (Mg₃N₂) as a dual-purpose reagent, acting as both a nitrogen source and a basic promoter to couple 2-pyridyl ketones with aldehydes[1]. Causality & Design : Mg₃N₂ slowly releases ammonia species upon controlled heating, preventing the rapid volatilization and pressure spikes seen with aqueous ammonia. The magnesium ions concurrently act as a mild Lewis acid, coordinating the carbonyl oxygen to enhance electrophilicity, driving the reaction exclusively toward the desired product without the need for external bases[1].
Step-by-Step Methodology :
-
Preparation : In a 5 mL pressure-rated sealed tube, add 2-pyridyl ketone (1.0 equiv) and the corresponding aldehyde or alkyl glyoxylate (1.2 equiv)[1].
-
Catalyst Addition : Quickly add Mg₃N₂ (1.5 equiv) to the mixture. Note: Handle Mg₃N₂ swiftly in ambient air or use a glovebox, as it is highly moisture-sensitive.
-
Solvent & Heating : Add 3 mL of solvent (e.g., Toluene or DMF). Seal the tube securely and stir the mixture at 80 °C[1].
-
Validation & Monitoring : Monitor the consumption of the ketone via TLC. The reaction typically reaches completion in 4–8 hours[1].
-
Quench & Workup : Cool the vessel to room temperature. Carefully vent any built-up pressure. Quench the reaction by pouring it into 10 mL of ice-cold water[1]. Why? This safely hydrolyzes unreacted Mg₃N₂ and precipitates the crude organic product.
-
Extraction & Purification : Extract with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (EtOAc/n-hexane gradient)[1].
Protocol B: Microwave-Assisted LiCl-Catalyzed Synthesis
Overview : A highly accelerated three-component condensation utilizing microwave irradiation and Lithium Chloride (LiCl)[3]. Causality & Design : Microwave irradiation provides uniform, volumetric heating, drastically accelerating the kinetics of the dehydration steps from hours to minutes[3]. LiCl is chosen as an inexpensive, mild Lewis acid that activates the aldehyde without causing unwanted polymerization. Acetic acid serves as a protic co-solvent to facilitate the final dehydration step to the aromatic system[3].
Step-by-Step Methodology :
-
Preparation : In a microwave-safe reaction vial, combine dipyridyl ketone (1 mmol), aldehyde (2 mmol), and ammonium acetate (6 mmol, 0.462 g)[3].
-
Catalyst & Solvent : Add LiCl (2 mmol, 0.1 g) and glacial acetic acid (0.5 mL)[3].
-
Irradiation : Place the vial in a dedicated microwave synthesizer. Irradiate for 3 minutes[3].
-
Workup : Allow the vial to cool to room temperature. Wash the resulting solid residue with distilled water[3]. Why? This selectively dissolves and removes the LiCl catalyst, unreacted ammonium salts, and acetic acid, leaving behind the crude heterocycle.
-
Purification : The crude product is highly pure and can be directly crystallized from an ethanol:acetone mixture, bypassing the bottleneck of silica gel chromatography[3].
Protocol C: Iodine-Mediated Oxidative C-S/C-N Bond Formation
Overview : A specialized one-pot method for synthesizing structurally complex 1-sulfenylated imidazo[1,5-a]pyridines (e.g., 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine) from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates[4]. Causality & Design : Molecular iodine (I₂) acts as a mild, environmentally benign oxidant. It facilitates the oxidative cyclization of the intermediate imine and simultaneously enables electrophilic sulfenylation at the C1 position, constructing critical C-N and C-S bonds in a single operation without requiring pre-functionalized starting materials[4].
Step-by-Step Methodology :
-
Preparation : To a round-bottom flask, add 2-aminomethylpyridine (1.0 equiv), benzaldehyde (1.0 equiv), and sodium benzenesulfinate (1.5 equiv)[4].
-
Oxidant Addition : Add molecular Iodine (I₂, 1.2 equiv) and a suitable polar aprotic solvent (e.g., DMSO).
-
Reaction : Stir at 80–100 °C under an open-air atmosphere. Why? Ambient oxygen acts as a terminal oxidant to regenerate active iodine species, enhancing atom economy.
-
Workup : Quench the mixture with saturated aqueous Na₂S₂O₃. Why? Thiosulfate instantly reduces and neutralizes any unreacted iodine, preventing over-oxidation during workup. Extract the mixture with Dichloromethane (DCM).
-
Purification : Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography to yield the functionalized thio-imidazo[1,5-a]pyridine[4].
Quantitative Data & Protocol Comparison
| Protocol | Key Reagents / Catalyst | Reaction Conditions | Typical Time | Average Yield | Primary Advantage |
| A: Mg₃N₂ Annulation | Mg₃N₂ (Nitrogen source & base) | Sealed tube, 80 °C | 4 - 8 hours | 85 - 95% | Excellent yield; avoids handling volatile aqueous ammonia[1]. |
| B: Microwave + LiCl | NH₄OAc, LiCl, AcOH | Microwave irradiation | 3 minutes | 75 - 88% | Ultra-fast kinetics; simple crystallization-based purification[3]. |
| C: I₂-Mediated Sulfenylation | I₂, Sodium benzenesulfinate | Open air, 80-100 °C | 6 - 12 hours | 46 - 73% | Simultaneous C-N and C-S bond formation for late-stage functionalization[4]. |
References
-
Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine Source: RSC Advances (2020) URL:[Link]
-
One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines Source: International Journal of Organic Chemistry (2011) / Semantic Scholar URL:[Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines Source: MDPI (2024) URL:[Link]
Sources
Technical Application Note: Catalytic Utility of 3,6-Dimethylimidazo[1,5-a]pyridine
This guide details the technical specifications, synthesis, and catalytic applications of 3,6-Dimethylimidazo[1,5-a]pyridine , a versatile nitrogen-donor ligand and N-heterocyclic carbene (NHC) precursor.
Executive Summary
3,6-Dimethylimidazo[1,5-a]pyridine is a fused bicyclic heterocycle belonging to the imidazo[1,5-a]pyridine (ImPy) class.[1] Unlike its isomer imidazo[1,2-a]pyridine (common in medicinal chemistry), the [1,5-a] scaffold is electronically unique due to its bridgehead nitrogen and "pyrrole-like" electron density in the five-membered ring.
In catalysis, this molecule serves two primary roles:
-
Sterically Modulated N-Donor Ligand: The methyl group at C3 provides steric bulk near the coordination site (N2), making it an effective ligand for stabilizing low-coordinate metal species (e.g., Pd(0), Cu(I)) or modulating Lewis acidity.
-
Precursor for Functionalized NHCs: It acts as a scaffold for C-H functionalization to generate sophisticated C5-substituted ligands used in cross-coupling.
Key Chemical Properties
| Property | Specification | Relevance to Catalysis |
| Formula | C₉H₁₀N₂ | Low molecular weight ligand. |
| Coordination Site | Nitrogen (N2) | Pyridine-like |
| Sterics | 3-Methyl, 6-Methyl | 3-Me: Protects the metal center, preventing over-coordination. 6-Me: Increases solubility and electron density on the pyridine ring. |
| Electronic Nature | Electron-rich | Good |
| Luminescence | Blue Emission ( | Potential organic photosensitizer or self-indicating ligand. |
Protocol A: Ligand Synthesis
Rationale: While simple ImPy derivatives are commercially available, the specific 3,6-dimethyl analog is best synthesized fresh to avoid oxidation. The Bischler-Napieralski cyclization variant is the most robust method.
Workflow Diagram (Synthesis)
Figure 1: Two-step synthesis of 3,6-dimethylimidazo[1,5-a]pyridine from picolylamine derivatives.
Step-by-Step Procedure
Reagents: 5-Methyl-2-(aminomethyl)pyridine (1.0 equiv), Acetic Anhydride (1.2 equiv), POCl₃ (2.0 equiv), Toluene (anhydrous).
-
Acylation:
-
Dissolve 5-methyl-2-(aminomethyl)pyridine in dry DCM (0.5 M).
-
Add acetic anhydride dropwise at 0°C. Stir at room temperature for 2 hours.
-
Checkpoint: Monitor TLC (EtOAc/Hexane) for disappearance of amine.
-
Evaporate solvent to yield the N-acetyl intermediate (white solid).
-
-
Cyclization:
-
Work-up:
-
Cool to 0°C. Quench carefully with ice water.
-
Basify with NaOH (2M) to pH 10 (Critical: The ligand is protonated in acid).
-
Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Validation: ¹H NMR (CDCl₃) should show a singlet at ~2.6 ppm (C3-Me) and a singlet at ~2.3 ppm (C6-Me).
-
Protocol B: Palladium-Catalyzed Cross-Coupling
Application: Using 3,6-Dimethylimidazo[1,5-a]pyridine as an additive/ligand to stabilize Pd species in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides. The 3-methyl group prevents the formation of inactive PdL₄ species, promoting the active mono-ligated Pd(0) species.
Reaction Setup
| Component | Equivalents | Role |
| Aryl Chloride | 1.0 | Substrate |
| Boronic Acid | 1.5 | Coupling Partner |
| Pd(OAc)₂ | 0.02 (2 mol%) | Precatalyst |
| Ligand (3,6-DiMe-ImPy) | 0.04 (4 mol%) | Active Ligand |
| K₂CO₃ | 2.0 | Base |
| Toluene/H₂O (10:1) | Solvent | 0.5 M concentration |
Catalytic Cycle Logic
Figure 2: Proposed catalytic cycle. The steric bulk of the 3,6-dimethyl ligand favors the formation of the reactive Pd(0)-L species over the inactive Pd(0)-L₂.
Experimental Procedure
-
Charge: In a glovebox or under Argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and 3,6-Dimethylimidazo[1,5-a]pyridine (2.9 mg, 0.02 mmol) to a reaction vial.
-
Complexation: Add 1 mL dry Toluene. Stir for 10 mins at RT. The solution color changes (typically yellow to orange), indicating coordination.
-
Substrate Addition: Add Aryl Chloride (0.5 mmol), Boronic Acid (0.75 mmol), and finely ground K₂CO₃ (1.0 mmol).
-
Reaction: Heat to 80°C for 12 hours.
-
Analysis: Filter through a celite pad. Analyze by GC-MS or ¹H NMR.
-
Self-Validation: If conversion is <10%, check the purity of the ligand (impurities can poison Pd). Ensure the ligand:Pd ratio is strictly 2:1.
-
Advanced Application: C-H Functionalization Substrate
Researchers often use the 3,6-dimethyl scaffold not just as a ligand, but as a "pro-ligand" to create more complex architectures via C-H activation.
-
Target: C1-H or C5-H activation.
-
Method: Nickel/Aluminum cooperative catalysis can selectively alkenylate the C5 position.
-
Utility: This generates "wingtip" modified ligands that are highly effective in asymmetric catalysis.
Protocol Snapshot (C5-Alkenylation):
-
Catalyst: Ni(cod)₂ (5 mol%) + PCy₃ (5 mol%).
-
Co-catalyst: AlMe₃ (20 mol%) - Lewis acid activation of the pyridine ring.
-
Substrate: 3,6-Dimethylimidazo[1,5-a]pyridine + Alkyne.
-
Outcome: The AlMe₃ coordinates to N2, activating the C5-H bond for Nickel insertion.
References
-
Synthesis of Imidazo[1,5-a]pyridines
- Beilstein J. Org. Chem.2016, 12, 239–248.
-
Pd-Catalyzed Cross-Coupling with ImPy Ligands
- Catal. Sci. Technol.2022, 12, 6116-6124. "Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes..."
-
C-H Activation of Imidazo[1,5-a]pyridine
-
Luminescence and Coordination Chemistry
- Molecules2020, 25(18), 4166. "Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes..."
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process [organic-chemistry.org]
- 3. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Efficiency OLED Fabrication with Imidazo[1,5-a]pyridine Emitters
Here is a detailed Application Note and Protocol guide for the fabrication of OLED devices using imidazo[1,5-a]pyridine emitters.
Abstract
Imidazo[1,5-a]pyridine derivatives represent a versatile class of organic semiconductors characterized by high photoluminescence quantum yields (PLQY), large Stokes shifts, and tunable emission from blue to yellow. While traditionally used as fluorescent emitters, recent molecular designs have unlocked Thermally Activated Delayed Fluorescence (TADF) capabilities, pushing External Quantum Efficiencies (EQE) beyond the 5% limit of conventional fluorescence to >13%.[1] This guide details the fabrication protocols for both Vacuum Thermal Evaporation (VTE) and Solution Processing workflows, focusing on the high-performance blue TADF emitter MAc-FBI and the large-Stokes-shift fluorophore ImPy-Anthracene .
Material Considerations & Mechanism
The imidazo[1,5-a]pyridine core serves as a rigid, electron-deficient scaffold. Its performance in OLEDs is dictated by the substitution pattern at the C1 and C3 positions.
-
TADF Mechanism (High Efficiency): Coupling electron donors (e.g., acridine) to the imidazo[1,5-a]pyridine acceptor creates a twisted intramolecular charge transfer (TICT) state. This minimizes the singlet-triplet energy gap (
), facilitating Reverse Intersystem Crossing (RISC) and allowing 100% exciton harvesting. -
Large Stokes Shift (Color Purity): Derivatives like ImPy-Anthracene exhibit minimal self-absorption due to large structural relaxation in the excited state, reducing efficiency roll-off caused by re-absorption in thick films.
Key Material Parameters
| Material | Type | Emission Color | HOMO (eV) | LUMO (eV) | T1 Energy (eV) | Max EQE (%) |
| MAc-FBI | TADF | Deep Blue (CIE y~0.[1][2][3]19) | -5.39 | -1.63 | ~3.07 | 13.7 (Vac) / 16.1 (Sol) |
| ImPy-Anthracene | Fluorophore | Yellow (CIE y~0.[4]45) | -4.94 | -1.84 | N/A | ~3.2 |
| CzSi | Host (High T1) | N/A (Wide Gap) | -6.00 | -2.40 | 3.02 | N/A |
Device Architecture
We define two standard architectures: Protocol A for maximum efficiency (Vacuum Deposited) and Protocol B for rapid screening (Solution Processed).
Energy Level Diagram (Protocol A: Blue TADF)
The alignment of the Host (CzSi) with the Emitter (MAc-FBI) is critical to prevent back-transfer of excitons.
Figure 1: Energy level alignment for MAc-FBI based TADF OLED. Note the deep HOMO of the host (CzSi) to confine holes.
Fabrication Protocol A: Vacuum Thermal Evaporation (VTE)
Target: High-Efficiency Blue TADF Device Structure: ITO / HAT-CN (10 nm) / TCTA (40 nm) / CzSi:10% MAc-FBI (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
Substrate Preparation
-
Selection: Patterned Indium Tin Oxide (ITO) on glass (Sheet resistance
15 ). -
Cleaning Cycle:
-
Ultrasonic bath in detergent (Alconox/Decon 90) – 15 min at 50°C.
-
Ultrasonic bath in Deionized (DI) Water – 15 min.
-
Ultrasonic bath in Acetone – 15 min.
-
Ultrasonic bath in Isopropyl Alcohol (IPA) – 15 min.
-
-
Activation: UV-Ozone treatment for 15 minutes immediately prior to loading into vacuum. Rationale: Increases ITO work function from ~4.5 eV to ~4.8 eV, improving hole injection.
Vacuum Deposition
System Base Pressure:
| Layer | Material | Rate (Å/s) | Temp (°C) | Thickness (nm) | Notes |
| HIL | HAT-CN | 0.2 - 0.5 | 280-300 | 10 | Hole Injection Layer. |
| HTL | TCTA | 1.0 - 2.0 | 240-260 | 40 | High T1 energy (>2.8 eV) blocks triplet quenching. |
| EML | Host: CzSi | 1.0 | 180-200 | 20 | Co-deposition. |
| Dopant: MAc-FBI | 0.1 | 160-180 | Maintain 10% vol doping ratio. | ||
| ETL | TPBi | 1.0 - 2.0 | 220-240 | 40 | Electron Transport / Hole Blocking. |
| EIL | LiF | 0.1 | 600 | 1 | Very slow rate for uniform coverage. |
| Cathode | Al | 2.0 - 5.0 | >1000 | 100 | Thermal evaporation. |
Critical Step: Co-deposition Control
-
Calibrate the Quartz Crystal Microbalances (QCM) for both Host and Dopant sources independently.
-
To achieve 10% doping, set Host rate to 1.0 Å/s and Dopant rate to 0.11 Å/s (adjusting for density differences if known, otherwise assume density parity for initial estimation).
-
Validation: Verify doping concentration via PL spectra of a single layer on quartz before full device fabrication.
Fabrication Protocol B: Solution Processing (Hybrid)
Target: Rapid screening of new derivatives (e.g., ImPy-Anthracene). Structure: ITO / PEDOT:PSS (40 nm) / PVK (10 nm) / EML (20 nm) / TPBi (40 nm) / LiF / Al.
Solution Preparation
-
HIL (PEDOT:PSS): Filter through 0.45
m PVDF filter. -
HTL (PVK): Dissolve Poly(9-vinylcarbazole) in Chlorobenzene (10 mg/mL). Stir overnight at 50°C.
-
EML (Guest:Host):
-
Dissolve MAc-FBI (Guest) and CzSi (Host) in Toluene.
-
Total concentration: 10 mg/mL.
-
Ratio: 10:90 wt%.
-
Nitrogen purge the vial for 5 mins.
-
Deposition Workflow
Figure 2: Hybrid fabrication workflow combining solution processing for active layers and vacuum deposition for the cathode.
Protocol Notes:
-
Orthogonal Solvents: Ensure the solvent for the EML (Toluene) does not dissolve the underlying HTL (PVK). PVK is resistant to Toluene after annealing, but quick spinning is required.
-
Annealing: The EML should be annealed at 80°C for 20 mins in a glovebox (
ppm ) to remove residual solvent.
Characterization & Troubleshooting
Standard Measurements
-
J-V-L (Current Density-Voltage-Luminance): Use a Keithley 2400 source meter coupled with a calibrated photodiode or Minolta CS-200 luminance meter.
-
EQE Calculation: Assume Lambertian emission profile unless angular dependence is measured.
-
EL Spectra: Measure at 10 mA/cm² to check for color purity and exciplex bands (broad, red-shifted emission).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Leakage Current | Rough ITO or pinholes in organic layers. | Filter PEDOT:PSS (0.45 |
| Low Efficiency (Roll-off) | Triplet-Triplet Annihilation (TTA) or unbalanced charge. | Use higher T1 host (CzSi); Check doping concentration (lower to 5-8%); Balance charge carriers (adjust HTL/ETL thickness). |
| Red-Shifted Emission | Exciplex formation between Host and Guest. | Change Host material (ensure LUMO_host < LUMO_guest is NOT the case, or check interface). |
| Short Lifetime | Unstable Emitter or Oxidation. | Encapsulate immediately with glass lid + UV epoxy; Ensure vacuum |
References
-
Thermally Activated Delayed Fluorescence (TADF) Design: Imidazolopyrazine based thermally activated delayed fluorescence: Synthesis, property and the application for solution-processed OLEDs. (2025).[5][6] ResearchGate. Link
-
Imidazo[1,5-a]pyridine Fluorophores: The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode.[4][6] (2024).[2][4][6][7][8][9][10] Taylor & Francis. Link
-
High Efficiency Blue TADF: Imidazole Acceptor for Both Vacuum-Processable and Solution-Processable Efficient Blue Thermally Activated Delayed Fluorescence.[2] (2022).[1][2][10][11] ACS Omega.[1] Link
-
Host Material Compatibility: [1,2,4]Triazolo[1,5-a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs. (2018). ACS Applied Materials & Interfaces.[6][10] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An imidazoacridine-based TADF material as an effective organic photosensitizer for visible-light-promoted [2 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Robust CuI -TADF Emitters for Vacuum-Deposited OLEDs with Luminance up to 222 200 cd m-2 and Device Lifetimes (LT90 ) up to 1300 hours at an Initial Luminance of 1000 cd m-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: C-H Functionalization of 3,6-Dimethylimidazo[1,5-a]pyridine
This guide details the C-H functionalization protocols for 3,6-dimethylimidazo[1,5-a]pyridine .
Introduction & Reactivity Profile
The imidazo[1,5-a]pyridine scaffold is a privileged N-heterocyclic core exhibiting tunable fluorescence, significant biological activity (e.g., inhibition of thromboxane A2 synthetase), and utility as a precursor for N-heterocyclic carbenes (NHCs).[1][2]
Substrate Specificity: The 3,6-dimethylimidazo[1,5-a]pyridine substrate presents a unique reactivity landscape compared to the unsubstituted parent heterocycle.[2]
-
C3-Blocking Effect: In the parent scaffold, C3 is the most nucleophilic site.[2] The presence of a methyl group at C3 blocks this primary reactive center, redirecting electrophilic and radical functionalization to the C1 position.
-
Electronic Activation: The C6-methyl group (pyridine ring) acts as a weak electron donor, slightly increasing the electron density of the fused system, thereby enhancing the nucleophilicity at C1 and facilitating oxidative addition at C5 under specific catalytic conditions.[2]
Reactivity Map:
-
C1 Position: The primary site for Electrophilic Aromatic Substitution (SEAr) and Pd-catalyzed C-H activation.[2]
-
C5 Position: A secondary site accessible via cooperative catalysis (e.g., Ni/Al systems) or lithiation, often requiring directing groups or specific steric environments.[3]
-
Lateral C-H (C3-Me): Susceptible to radical functionalization or oxidation to formyl/acyl groups.[2]
Method A: Direct C1-H Arylation (Palladium-Catalyzed)
Primary method for installing aryl and heteroaryl motifs.[2]
Mechanism & Rationale: Since the C3 position is blocked, the reaction proceeds selectively at C1. The mechanism typically involves an electrophilic palladation pathway (SEAr-type) followed by deprotonation and reductive elimination. The use of bulky phosphine ligands or specific additives (like pivalic acid) can stabilize the active Pd species and prevent non-selective decomposition.
Protocol:
Materials:
-
Substrate: 3,6-Dimethylimidazo[1,5-a]pyridine (1.0 equiv)[2]
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)[2]
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[2]
-
Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for sterically hindered aryls)[2]
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane (anhydrous)[2]
-
Atmosphere: Argon or Nitrogen[2]
Step-by-Step Procedure:
-
Setup: In a glovebox or under a steady stream of argon, charge a 15 mL pressure vial (equipped with a magnetic stir bar) with 3,6-dimethylimidazo[1,5-a]pyridine (0.5 mmol), the Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), PPh₃ (13.1 mg, 0.05 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol).
-
Solvation: Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Degassing: Seal the vial with a crimp cap (PTFE/silicone septum). Purge the solution with argon for 5 minutes (sparging) to remove dissolved oxygen.[2]
-
Reaction: Place the vial in a pre-heated aluminum block at 110 °C . Stir vigorously (800 rpm) for 12–24 hours.
-
Monitoring: Monitor reaction progress by TLC (eluent: EtOAc/Hexanes) or LC-MS. The product typically appears as a fluorescent spot.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the filter pad with additional ethyl acetate (2 x 5 mL).[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography.
-
Note: Imidazo[1,5-a]pyridines are basic; pre-treat the silica column with 1% triethylamine/hexanes if streaking occurs.[2]
-
Data Summary Table:
| Variable | Standard Condition | Optimization Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ may be used for electron-poor aryl bromides.[2] |
| Ligand | PPh₃ | Use XPhos or SPhos for ortho-substituted aryl bromides. |
| Base | Cs₂CO₃ | K₂CO₃ is a cheaper alternative but often lowers yield.[2] |
| Temp | 110 °C | Lower to 80 °C for highly reactive iodides.[2] |
Method B: C1-H Sulfenylation (Metal-Free)
Green chemistry approach for C-S bond formation.[2]
Mechanism & Rationale: This protocol utilizes an iodine/TBHP (tert-butyl hydroperoxide) system. Iodine acts as a Lewis acid/oxidant to generate a sulfenyl iodide or radical species from a thiol or sulfonyl hydrazide precursor. The electron-rich C1 position attacks this electrophilic sulfur species.
Protocol:
Materials:
-
Substrate: 3,6-Dimethylimidazo[1,5-a]pyridine (1.0 equiv)[2]
-
Sulfur Source: Aryl/Alkyl Thiol or Sulfonyl Hydrazide (1.2 equiv)[2]
-
Promoter: Iodine (I₂) (20 mol%)[2]
-
Oxidant: TBHP (70% aq.[2] solution) (2.0 equiv)
-
Solvent: DMSO or Ethanol[2]
Step-by-Step Procedure:
-
Mixing: To a 10 mL round-bottom flask, add the substrate (0.5 mmol), the thiol/hydrazide (0.6 mmol), and Iodine (25 mg, 0.1 mmol).
-
Solvent & Oxidant: Add DMSO (2 mL) followed by the dropwise addition of TBHP (approx. 130 µL).
-
Reaction: Stir the open vessel (or loosely capped) at 80 °C for 4–6 hours.
-
Visual Cue: The reaction mixture often turns deep red/brown initially due to iodine, then lightens as the reaction proceeds.[2]
-
-
Quench: Cool to RT. Quench with saturated aq. Na₂S₂O₃ (sodium thiosulfate) to remove residual iodine (color changes from brown to yellow/clear).[2]
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with water and brine.[2]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via column chromatography.
Method C: C5-H Alkenylation (Cooperative Catalysis)
Advanced protocol for remote functionalization.[2]
Mechanism & Rationale: While C1 is the electronic hotspot, the C5 position (adjacent to the bridgehead nitrogen) can be activated using a cooperative Nickel/Aluminum system. The Lewis acidic Aluminum (AlMe₃) coordinates to the bridgehead nitrogen (or C3-nitrogen lone pair), altering the electronics and sterics to favor C5 activation by the Nickel(0) catalyst. This is highly specific for alkyne insertion.
Protocol:
Materials:
-
Substrate: 3,6-Dimethylimidazo[1,5-a]pyridine (1.0 equiv)[2]
-
Alkyne: Diphenylacetylene (or internal alkyne) (1.2 equiv)[2]
-
Catalyst: Ni(cod)₂ (10 mol%)[2]
-
Ligand: PCy₃ (tricyclohexylphosphine) (20 mol%) or IPr (NHC)[2]
-
Co-Catalyst: Trimethylaluminum (AlMe₃) (20–40 mol%)[2]
-
Solvent: Toluene (anhydrous)[2]
Step-by-Step Procedure:
-
Glovebox Operation (Strictly Anaerobic): In a glovebox, mix Ni(cod)₂ and PCy₃ in toluene (1 mL) and stir for 10 mins to form the active catalyst.
-
Substrate Addition: Add the substrate (0.2 mmol) and the alkyne (0.24 mmol) to a reaction vial.
-
Lewis Acid Addition: Add the catalyst solution to the vial. Then, carefully add AlMe₃ (2.0 M in toluene, appropriate volume).[2]
-
Reaction: Seal and heat to 130 °C for 16 hours.
-
Work-up: Carefully quench with few drops of methanol (exothermic!), then dilute with EtOAc and wash with Rochelle's salt solution (to solubilize aluminum salts).
-
Purification: Standard silica chromatography.[2]
Visualization of Reaction Pathways
Caption: Divergent C-H functionalization pathways for 3,6-dimethylimidazo[1,5-a]pyridine based on catalyst selection.
References
-
Direct Sequential C3 and C1 Arylation Reaction of Imidazo[1,5-a]pyridine Catalyzed by a 1,10-Phenanthroline–Palladium Complex. Chemistry Letters. 2011.[4] Link
-
Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. (Note: Describes C1 arylation when C3 is blocked). Journal of Organic Chemistry. Link
-
Controlled Regiodivergent C–H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation between Aluminum and Nickel. Organic Letters. 2014.[5][6] Link
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion. ACS Omega. 2024.[7][8] Link
-
A Practical and Versatile Method for the C–H Sulfenylation of Imidazo[1,2-a]pyridines. (Applicable conditions for [1,5-a] scaffold). Asian Journal of Organic Chemistry. Link[2]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine via synergistic cooperation between aluminum and nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fluorescent Probes Based on the Imidazo[1,5-a]Pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in the development of novel fluorescent probes due to its inherent photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity.[1][2][3][4] This guide provides a comprehensive overview of the design, synthesis, and characterization of imidazo[1,5-a]pyridine-based fluorescent probes. We delve into the causality behind experimental choices, offering field-proven insights to enable researchers to rationally design probes for specific applications. Detailed, step-by-step protocols for synthesis, photophysical characterization, and application in cellular imaging and analyte sensing are provided, ensuring a self-validating system for robust and reproducible results.
Introduction: The Imidazo[1,5-a]Pyridine Scaffold - A Versatile Platform for Fluorescent Probe Development
The imidazo[1,5-a]pyridine core is a fused heterocyclic system that offers a unique combination of structural rigidity and electronic tunability, making it an exceptional platform for the design of fluorescent probes.[1][2][5] Its compact and planar structure facilitates intercalation into biological structures like lipid membranes, while the nitrogen atoms in the fused rings provide sites for protonation and metal ion coordination, enabling the development of sensors for pH and various analytes.[1][2][6][7]
A key feature of many imidazo[1,5-a]pyridine-based fluorophores is their significant Stokes shift, the difference between the maximum absorption and emission wavelengths.[1][2][4][6] This large separation minimizes self-absorption and reduces background interference, leading to improved signal-to-noise ratios in fluorescence imaging experiments. Furthermore, the photophysical properties of these probes can be finely tuned by introducing electron-donating or electron-withdrawing groups at various positions on the scaffold, allowing for the rational design of probes with desired excitation and emission wavelengths.[8][9]
Probe Design: Tailoring the Imidazo[1,5-a]Pyridine Scaffold for Specific Applications
The versatility of the imidazo[1,5-a]pyridine scaffold lies in the ability to strategically modify its structure to achieve desired functionalities. The design principles often revolve around established fluorescence sensing mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).
Intramolecular Charge Transfer (ICT) Probes
ICT-based probes typically feature an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. The emission wavelength of ICT probes is often sensitive to the polarity of the surrounding environment. In polar solvents, the excited state is stabilized, resulting in a red-shifted emission. This solvatochromic behavior is particularly useful for probing the microenvironment of biological systems, such as cell membranes.[6][7]
Photoinduced Electron Transfer (PET) Probes
PET-based sensors consist of a fluorophore linked to a receptor unit that can bind to a specific analyte. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence (fluorescence "off"). Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a restoration of fluorescence (fluorescence "on"). This "off-on" switching mechanism provides a high signal-to-background ratio, making PET-based probes highly sensitive.
Förster Resonance Energy Transfer (FRET) Probes
FRET is a distance-dependent energy transfer process between a donor fluorophore and an acceptor chromophore. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity (typically 1-10 nm).[10][11] FRET-based probes can be designed to monitor dynamic processes such as protein-protein interactions or conformational changes. In the context of imidazo[1,5-a]pyridines, they can serve as excellent FRET donors due to their tunable emission spectra.[10][11]
Synthesis of Imidazo[1,5-a]Pyridine-Based Fluorescent Probes
A significant advantage of the imidazo[1,5-a]pyridine scaffold is its straightforward and often high-yielding synthesis.[1][3] One of the most common and efficient methods is a one-pot, three-component condensation reaction.
General One-Pot Synthesis Protocol
This protocol describes a general method for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines, which can be adapted for a wide range of derivatives.
Materials:
-
2-Pyridyl ketone derivative (1.0 eq)
-
Aldehyde derivative (1.1 eq)
-
Ammonium acetate (5.0 eq)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 2-pyridyl ketone, aldehyde, and ammonium acetate.
-
Add glacial acetic acid to dissolve the reactants.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure imidazo[1,5-a]pyridine derivative.
Causality behind Experimental Choices:
-
Ammonium acetate serves as the nitrogen source for the imidazole ring.
-
Glacial acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps.
-
Refluxing provides the necessary thermal energy to drive the reaction to completion.
Characterization of Imidazo[1,5-a]Pyridine-Based Fluorescent Probes
Thorough characterization is crucial to confirm the structure and evaluate the photophysical properties of the synthesized probes.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
Photophysical Characterization
A systematic photophysical characterization is essential to understand the probe's performance.
Protocol for Photophysical Measurements:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorescent probe in a high-purity solvent (e.g., DMSO or ethanol).
-
Absorption Spectroscopy:
-
Dilute the stock solution to a working concentration (e.g., 10 µM) in the solvent of interest.
-
Record the UV-Vis absorption spectrum using a spectrophotometer.
-
Identify the wavelength of maximum absorption (λ_max_abs).
-
-
Fluorescence Spectroscopy:
-
Using a fluorometer, excite the sample at its λ_max_abs.
-
Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_max_em).
-
Calculate the Stokes shift (in nm or cm⁻¹) as the difference between λ_max_em and λ_max_abs.
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process.[12][13][14] It is typically determined relative to a well-characterized standard with a known quantum yield.[14]
-
Prepare solutions of the sample and the reference standard with identical absorbance at the excitation wavelength (typically A < 0.1 to avoid inner filter effects).
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield using the following equation: Φ_F,sample_ = Φ_F,ref_ * (I_sample_ / I_ref_) * (η_sample_² / η_ref_²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It can be measured using techniques like Time-Correlated Single Photon Counting (TCSPC). The lifetime is an intrinsic property of a fluorophore and can be sensitive to its environment.[15]
-
Applications and Protocols
Application as a pH Sensor
The nitrogen atoms in the imidazo[1,5-a]pyridine ring can be protonated in acidic conditions, leading to changes in the electronic structure and, consequently, the fluorescence properties. This makes them excellent candidates for pH sensing.[6][7]
Protocol for pH Titration:
-
Prepare a series of buffer solutions with a range of pH values.
-
Add a small aliquot of the probe's stock solution to each buffer solution to a final concentration of, for example, 10 µM.
-
Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
Application in Cellular Imaging
The lipophilic nature of many imidazo[1,5-a]pyridine derivatives allows them to readily cross cell membranes, making them suitable for live-cell imaging.
General Protocol for Live-Cell Staining:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.
-
Probe Loading:
-
Prepare a loading solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-30 minutes) at 37 °C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any excess probe.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.
Data Presentation
Table 1: Photophysical Properties of Representative Imidazo[1,5-a]Pyridine-Based Probes
| Probe | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) | Application | Reference |
| Probe A | 350 | 480 | ~7500 | 0.45 | pH Sensor | [6][7] |
| Probe B | 380 | 520 | ~7000 | 0.62 | Membrane Probe | [1][2][4] |
| Probe C | 420 | 550 | ~6000 | 0.38 | Viscosity Sensor | [16] |
| Probe D | 380 | 475 / 760 | Large | - | SO₂ Sensor (FRET) | [10][11] |
Visualization of Key Concepts
General Structure and Synthetic Workflow
Caption: General one-pot synthesis of imidazo[1,5-a]pyridine probes.
Sensing Mechanism: Intramolecular Charge Transfer (ICT)
Caption: ICT mechanism in D-π-A type imidazo[1,5-a]pyridine probes.
References
-
Debata, B. P., Patel, S., & Vaidyanathan, S. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C. [Link]
-
Volpi, G., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. ResearchGate. [Link]
-
Evident Scientific. Fluorescence Microscopy: Principles, Fluorophores & Imaging Guide. [Link]
-
Volpi, G., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. [Link]
-
Vidya-mitra. (2018, September 4). Fluorescence Quantum Yield and Lifetime. YouTube. [Link]
-
FluorTools.com. Calculate fluorescence quantum yield. [Link]
-
PodcastLearn. (2024, December 28). Fluorescent Probes and Staining for Cellular Imaging (Notes included). YouTube. [Link]
-
Chemistry LibreTexts. (2020, August 14). 10.3.4: The Fluorescence Lifetime and Quenching. [Link]
-
Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC. [Link]
-
Scorrano, L., et al. (2022). Get Closer to the World of Contact Sites: A Beginner's Guide to Proximity-Driven Fluorescent Probes. PMC. [Link]
-
Debata, B. P., Patel, S., & Vaidyanathan, S. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. [Link]
-
Kumar, A., et al. (2023). Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. Dyes and Pigments. [Link]
-
Rössiger, C., et al. (2023). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. ResearchGate. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Joseph, J., et al. (2025). Probing the photophysical properties of fluorescent proteins using photoacoustic pump-probe spectroscopy and imaging. PMC. [Link]
-
Zhao, B., et al. (2022). An imidazo[1,5-α]pyridines-based ratiometric fluorescent probe for sensing sulfur dioxide derivatives in real samples based on a FRET mechanism. PubMed. [Link]
-
Wang, Y., et al. (2020). Molecular interaction-based fluorescence sensing technologies and their application. Semantic Scholar. [Link]
-
Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. AIR Unimi. [Link]
-
Renno, G., et al. (2025). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. ResearchGate. [Link]
-
Li, N., et al. (2023). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. MDPI. [Link]
-
Renno, G., et al. (2022). Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PubMed. [Link]
-
Singer, R. H., et al. (2006). A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. PubMed. [Link]
-
Haugland, R. P. (1998). Review: Fluorescent probes for living cells. Journal of Histochemistry & Cytochemistry. [Link]
-
Selvin, P. R., & Ha, T. (2023). A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. [Link]
-
Misra, A., et al. (2025). Photophysical characterization of the designed probes. ResearchGate. [Link]
Sources
- 1. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An imidazo[1,5-α]pyridines-based ratiometric fluorescent probe for sensing sulfur dioxide derivatives in real samples based on a FRET mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence Microscopy: Principles, Fluorophores & Imaging Guide | Evident [evidentscientific.com]
- 13. youtube.com [youtube.com]
- 14. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Redirecting [linkinghub.elsevier.com]
Application Note: Synthetic Route Optimization for High-Purity 3,6-Dimethyl-1,4-dioxane-2,5-dione (L-Lactide)
Executive Summary
In the realm of advanced drug delivery systems (e.g., microspheres, nanoparticles) and resorbable medical devices, the stereochemical purity of poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) strictly dictates degradation kinetics and active pharmaceutical ingredient (API) release profiles. The cornerstone of synthesizing these high-molecular-weight, semi-crystalline polymers is the high-purity 3,6-dimethyl isomer of 1,4-dioxane-2,5-dione, commonly known as L-lactide[1].
This application note details the optimized synthetic route, mechanistic causality, and purification protocols required to isolate the 3S,6S-dimethyl isomer at >99.5% purity, mitigating the risk of racemization that commonly plagues thermal depolymerization processes.
Mechanistic Principles & Process Causality
The synthesis of L-lactide from L-lactic acid is a delicate balance of thermodynamics and kinetics, governed by a two-step polycondensation-depolymerization pathway[1].
Causality of Prepolymer Molecular Weight
The initial step involves the dehydration of aqueous L-lactic acid to form an oligomeric prepolymer. The target molecular weight (MW) of this prepolymer must be strictly controlled between 500 and 1000 Da[2].
-
Why not lower? An MW below 500 Da lacks the chain length necessary to favor the intramolecular transesterification (cyclization) required to form the cyclic dimer.
-
Why not higher? An MW exceeding 1000 Da exponentially increases the melt viscosity. This severely hinders mass transfer and catalyst diffusion during the subsequent depolymerization phase, leading to localized overheating and thermal degradation[2].
Catalytic Back-Biting & Stereocontrol
To convert the linear prepolymer into the cyclic 3,6-dimethyl isomer, Tin(II) octoate (Sn(Oct)₂) is employed as the catalyst[3]. Sn(Oct)₂ operates via a coordination-insertion mechanism. The tin atom coordinates with the carbonyl oxygen of the prepolymer chain, increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by the terminal hydroxyl group of the same chain—a process known as "back-biting"—cleaving off the cyclic dimer[4].
Strict temperature control (150–210 °C) and high vacuum (<10 Torr) are non-negotiable[3]. Exceeding 210 °C provides the activation energy required for the chiral centers to epimerize, converting the desired 3S,6S isomer (L-lactide) into the optically inactive 3R,6S isomer (meso-lactide)[1]. Meso-lactide disrupts the stereoregularity of the final polymer chain, drastically reducing the crystallinity and melting temperature of the resulting PLA.
Quantitative Data & Isomeric Comparison
The physical properties of the isolated monomer directly dictate the thermal performance of the downstream polymer. Table 1 outlines the critical differences between the isomers, while Table 2 summarizes the optimized process yields.
Table 1: Stereochemical Impact on Monomer Properties
| Property | L-Lactide (3S,6S) | D-Lactide (3R,6R) | Meso-Lactide (3R,6S) |
| Stereochemistry | L, L | D, D | L, D |
| Melting Point (°C) | 97 - 99 | 97 - 99 | 52 - 54 |
| Specific Rotation [α]D | -260° to -265° | +260° to +265° | 0° (Optically inactive) |
| Effect on PLA | High crystallinity, high Tm | High crystallinity, high Tm | Amorphous, lowers Tm |
Table 2: Process Yield and Purity Metrics[3]
| Processing Stage | Catalyst / Solvent | Temperature | Yield / Purity |
| Oligomerization | None | 150 °C | ~100% (Prepolymer) |
| Depolymerization | Sn(Oct)₂ (500 ppm) | 150 - 210 °C | 67 - 69% (Crude Yield) |
| Recrystallization | Butyl Acetate | 70 °C to 4 °C | 41 - 47% (Final Yield, >99.5% Purity) |
Experimental Protocols (Self-Validating System)
The following methodology represents a self-validating workflow. In-process analytical checkpoints ensure that deviations are caught before proceeding to the next synthetic phase.
Phase 1: Dehydration and Oligomerization
-
Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, Dean-Stark trap, and vacuum distillation apparatus with 80% aqueous L-lactic acid[3].
-
Dehydration: Heat the solution gradually to 150 °C under a mild vacuum (approx. 100 Torr). Continuously remove free water and the water of condensation[3].
-
In-Process Validation: Monitor the refractive index of the aqueous distillate. Terminate the polycondensation when water evolution ceases and the prepolymer reaches the target MW of 500–1000 Da (verifiable via end-group titration)[2].
Phase 2: Catalytic Depolymerization
-
Catalyst Addition: Introduce Sn(Oct)₂ at a concentration of 500 ppm to the molten prepolymer[3].
-
Back-Biting: Lower the system pressure to < 10 Torr and increase the temperature stepwise from 150 °C to a strict maximum of 210 °C[3].
-
Collection: Collect the crude lactide distillate in a cold trap. The distillate will appear as a yellowish solid, comprising L-lactide, meso-lactide, and unreacted linear oligomers.
Phase 3: Purification via Selective Crystallization
-
Dissolution: Dissolve the crude lactide in anhydrous butyl acetate at a 3:1 (solvent:lactide) mass ratio at 70 °C under an inert nitrogen atmosphere[5].
-
Crystallization: Cool the solution slowly to 4 °C at a controlled rate of 5 °C/hour. This thermodynamic cooling selectively crystallizes the highly ordered L-lactide isomer, leaving the more soluble meso-lactide and free acids in the mother liquor[3].
-
Isolation: Isolate the crystals via vacuum filtration using a Buchner funnel. Wash with a minimal amount of cold, anhydrous butyl acetate[3].
-
Drying: Dry the purified L-lactide in a vacuum oven at 40 °C for 12 hours[5].
Final Validation Checkpoint: To ensure the protocol's success and validate the system, subject the isolated crystals to Differential Scanning Calorimetry (DSC) and Polarimetry. A sharp endothermic melting peak at 97–98 °C confirms the absence of the meso-lactide impurity. A specific rotation[α]D of -260° (c=1, chloroform) validates the absolute stereochemical integrity of the 3S,6S-dimethyl isomer.
Workflow Visualization
Workflow for the synthesis and purification of high-purity L-lactide.
References
-
Title: Lactide: Production Routes, Properties, and Applications. Source: MDPI Bioengineering (2022). URL: [Link]
-
Title: Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. Source: MDPI Polymers (2024). URL: [Link]
-
Title: Synthesis of Lactide with varied bases by design of experiments, via azeotropic distillation and examine potential use of molecular sieves. Source: Chalmers University of Technology, ODR (2021). URL: [Link]
-
Title: Lactic Acid Yield Using Different Bacterial Strains, Its Purification, and Polymerization through Ring-Opening. Source: International Journal of Chemical Engineering (2013). URL: [Link]
Sources
Application Note: 3,6-Dimethylimidazo[1,5-a]pyridine in Medicinal Chemistry
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the 3,6-Dimethylimidazo[1,5-a]pyridine scaffold, a specific derivative of the privileged imidazo[1,5-a]pyridine class.
Part 1: Executive Summary & Chemical Rationale
3,6-Dimethylimidazo[1,5-a]pyridine is a strategic bicyclic heterocycle utilized in modern drug discovery as a bioisostere of indole and azaindole. Unlike its more common isomer (imidazo[1,2-a]pyridine, found in drugs like Zolpidem), the 1,5-a isomer offers a distinct electronic profile and vector orientation for substituents, making it a valuable scaffold for exploring novel chemical space.
Core Pharmacophore Features[1][2]
-
Indole Bioisosterism: The scaffold mimics the steric bulk and planarity of indole but with significantly different hydrogen bond acceptor (HBA) capabilities. The N2 nitrogen provides a specific HBA vector that can interact with serine/threonine residues in kinase hinge regions or coordinate with heme iron in metalloenzymes.
-
Tunable Lipophilicity: The 3,6-dimethyl substitution pattern is non-trivial:
-
C3-Methyl: Increases metabolic stability by blocking the typically reactive C3 position (prone to oxidative metabolism) and provides a hydrophobic anchor for binding pockets.
-
C6-Methyl: Modulates the electron density of the pyridine ring and prevents metabolic oxidation at the para-position relative to the bridgehead, enhancing the molecule's half-life (
).
-
-
Fluorescence Properties: This scaffold exhibits intrinsic fluorescence, which is tunable via pH, making it useful not just as a drug pharmacophore but also as a trackable fragment in cellular assays.
Part 2: Synthetic Protocols
Experimental Workflow: Synthesis of 3,6-Dimethylimidazo[1,5-a]pyridine
This protocol describes the most robust route: the cyclocondensation of (5-methylpyridin-2-yl)methanamine with an acetyl source (Acetic Anhydride).
Reaction Scheme (Logic Flow)
-
Precursor Synthesis: 5-Methyl-2-cyanopyridine
Reduction (5-Methylpyridin-2-yl)methanamine. -
Cyclization: Amine + Acetic Anhydride
Acetamide intermediate Cyclodehydration Product.
Caption: Synthetic pathway for 3,6-Dimethylimidazo[1,5-a]pyridine via cyclodehydration.
Detailed Protocol
Materials:
-
(5-Methylpyridin-2-yl)methanamine (1.0 eq)
-
Acetic Anhydride (3.0 eq) - Acts as reagent and solvent component
-
Polyphosphoric Acid (PPA) or POCl
(Catalytic/Dehydrating agent) - Optional for difficult substrates, but Ac2O reflux is standard. -
Solvent: Toluene or Xylene (for azeotropic water removal if needed) or neat Ac
O.
Step-by-Step Procedure:
-
Amide Formation:
-
Dissolve (5-methylpyridin-2-yl)methanamine (10 mmol) in anhydrous toluene (20 mL).
-
Add acetic anhydride (12 mmol) dropwise at 0°C.
-
Stir at room temperature (RT) for 2 hours. Monitor by TLC (formation of N-((5-methylpyridin-2-yl)methyl)acetamide).
-
Checkpoint: If the intermediate amide precipitates, filter and dry it. If not, proceed to cyclization in one pot.
-
-
Cyclization (The Critical Step):
-
Method A (Standard): Dissolve the acetamide intermediate in POCl
(5 mL) in dry toluene (15 mL). Reflux at 110°C for 4–6 hours. This Vilsmeier-Haack type condition ensures rapid ring closure. -
Method B (Greener): Reflux the amide in neat acetic anhydride with a catalytic amount of phosphoric acid at 140°C.
-
Observation: The reaction mixture will typically darken. Fluorescence may become visible under UV (365 nm).
-
-
Work-up & Purification:
-
Cool the reaction mixture to RT.
-
Neutralization: Pour slowly into ice-cold saturated NaHCO
solution. Caution: Vigorous evolution of CO if acid was used. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Drying: Dry organic layer over anhydrous Na
SO . -
Purification: Flash column chromatography on silica gel.
-
Eluent: DCM:Methanol (95:5) or Hexane:EtOAc (gradient).[1]
-
Rf: The product is typically less polar than the amide precursor.
-
-
-
Characterization Data (Expected):
-
1H NMR (CDCl3): Look for the singlet at
~2.6 ppm (C3-Me) and singlet/doublet at ~2.3 ppm (C6-Me). The bridgehead proton (H8) usually appears as a doublet at ~7.8-8.0 ppm. -
MS (ESI): [M+H]+ = 147.09.
-
Part 3: Medicinal Chemistry Applications[1][3][4][5][6]
Kinase Inhibition (ATP-Competitive)
The 3,6-dimethylimidazo[1,5-a]pyridine scaffold serves as a template for Type I kinase inhibitors.
-
Mechanism: The N2 nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.
-
Role of 3-Methyl: This group occupies the "gatekeeper" region or a hydrophobic pocket adjacent to the adenine binding site, providing selectivity over other kinases.
-
Role of 6-Methyl: Vectors towards the solvent-exposed region or the ribose-binding pocket, allowing for solubilizing group attachment (e.g., morpholine/piperazine via benzylic bromination of the methyl).
Heme-Iron Coordination (CYP Inhibitors)
Imidazo[1,5-a]pyridines are potent ligands for heme-containing enzymes (e.g., Aromatase, CYP17, IDO1).
-
Binding Mode: The sp2 lone pair of N2 coordinates directly to the Heme Iron (Fe).
-
Selectivity: The 3,6-dimethyl pattern is crucial here. A bulky group at C3 can reduce affinity for CYP enzymes by creating steric clash with the porphyrin ring. Therefore, this specific scaffold is often used when low CYP inhibition is desired (to avoid drug-drug interactions), or conversely, the methyl is kept small to allow binding if the target is a metalloenzyme (like Aromatase).
Fluorescent Probes for pH Sensing
Due to the protonation of the N2 nitrogen (pKa ~ 5-6), the fluorescence of the scaffold changes intensity based on pH.
-
Application: Intracellular pH mapping in lysosomes.
-
3,6-Dimethyl Effect: The electron-donating methyl groups increase the quantum yield compared to the unsubstituted parent, making it a brighter probe.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete dehydration of the amide. | Switch from Ac |
| Product Unstable | Oxidation of the electron-rich ring. | Store under Argon/Nitrogen at -20°C. Avoid prolonged exposure to light. |
| Purification Difficulty | Streaking on Silica (basic nitrogen). | Add 1% Triethylamine (TEA) to the eluent or use Alumina (neutral) columns. |
| Regioselectivity Issues | N/A for this specific synthesis. | The synthesis from 2-aminomethylpyridine is regiospecific; the nitrogen bridgehead is fixed. |
References
-
General Synthesis of Imidazo[1,5-a]pyridines
- Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Source: Beilstein Journal of Organic Chemistry, 2020.
-
URL:[Link]
-
Biological Activity & Scaffold Analysis
-
Carbene Ligand Applications (Electronic Properties)
- Title: Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands.
- Source: Dalton Transactions (RSC), 2013.
-
URL:[Link]
-
Acetylation Protocol Grounding
Sources
- 1. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Solubility & Handling of Imidazo[1,5-a]pyridines
Executive Summary
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, valued for its electronic tunability and fluorescence properties.[1] However, its planar, bicyclic heteroaromatic nature often leads to significant
This guide provides a technical roadmap for overcoming these solubility bottlenecks, moving beyond generic advice to specific, structure-activity-based protocols.
Solubility Profile & Solvent Selection Matrix
The solubility of imidazo[1,5-a]pyridines is heavily dictated by the substituents at the C1 and C3 positions. The core itself is moderately polar but prone to stacking.
Solubility Heatmap
| Solvent Class | Specific Solvents | Solubility Rating | Application Notes |
| Halogenated | Dichloromethane (DCM), Chloroform ( | High | Primary choice for synthesis, extraction, and NMR. Dichlorobenzene is ideal for high-temp cyclizations. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High | Essential for biological stock solutions and microwave synthesis. Warning: High boiling points complicate removal. |
| Alcohols | Methanol, Ethanol | Moderate | Variable. Often used for recrystallization (hot) rather than initial dissolution. |
| Ethers | THF, 1,4-Dioxane | Moderate | Good for intermediate reactions; often poor for final product isolation. |
| Hydrocarbons | Hexanes, Pentane, Toluene | Low / Anti-solvent | Critical for purification. Used to precipitate the product from DCM or Chloroform solutions. |
Troubleshooting Guide (Q&A)
Scenario 1: NMR Analysis & Broad Signals
User Issue: "I dissolved my C3-aryl substituted imidazo[1,5-a]pyridine in
Technical Insight:
Not necessarily. Imidazo[1,5-a]pyridines are prone to concentration-dependent aggregation via
Protocol:
-
Dilution Test: Dilute the sample by 50% and re-run. If sharpening occurs, it is aggregation.
-
Solvent Switch: Switch to a solvent that disrupts
-stacking.-
Recommendation: DMSO-
or Acetonitrile- . The polar nature of these solvents solvates the aromatic rings better, breaking the stacks.
-
-
The "TFA Trick": Add 1-2 drops of TFA-
(Trifluoroacetic acid-d) to the tube. Protonation of the pyridine nitrogen ( ) introduces a positive charge, creating electrostatic repulsion between layers and instantly sharpening the spectrum.
Scenario 2: Purification – "Oiling Out" vs. Crystallization
User Issue: "My product comes out as a sticky oil during workup and refuses to crystallize, even though literature says it should be a solid."
Technical Insight: The planar structure often traps solvent molecules between layers, preventing the formation of a rigid crystal lattice. Fast evaporation of DCM often leads to amorphous oils.
Protocol (The Layering Method):
-
Dissolve the crude oil in the minimum amount of DCM or Chloroform (just enough to solvate).
-
Carefully layer 3-4 equivalents of Hexane or Pentane on top. Do not mix.
-
Cover and let stand at
overnight. The slow diffusion of the non-polar anti-solvent into the halogenated layer forces the imidazo[1,5-a]pyridine to organize into crystals rather than crashing out as an oil.
Scenario 3: Biological Assay Precipitation
User Issue: "My 10 mM DMSO stock solution is clear, but when I dilute it into the cell culture media (aqueous buffer), it precipitates immediately."
Technical Insight:
Imidazo[1,5-a]pyridines are highly lipophilic (
Protocol:
-
Co-solvent Buffer: Do not dilute directly into pure buffer. Use an intermediate dilution step with PEG-400 or Tween-80 (0.1% final concentration). These surfactants coat the hydrophobic core, stabilizing the suspension.
-
Salt Formation: If the compound is neutral, convert it to a Hydrochloride or Mesylate salt before making the stock.
-
Method: Treat the ethereal solution of the base with
in dioxane. The resulting salt is often 10-100x more water-soluble.
-
Deep Dive: The -Stacking Phenomenon[2]
Understanding the structural root of these issues allows for better experimental design. The imidazo[1,5-a]pyridine core is electron-rich and strictly planar. In the absence of bulky substituents (like tert-butyl groups) that provide steric hindrance, these molecules align in a "face-to-face" or "slipped-stack" orientation.
Visualizing the Solubility Decision Tree
The following diagram outlines the logical flow for selecting a solvent system based on your experimental goal (Synthesis vs. Analysis vs. Purification).
Caption: Decision matrix for solvent selection based on the specific phase of imidazo[1,5-a]pyridine processing.
Critical Experimental Protocols
Protocol A: Optimized Recrystallization (The "Anti-Solvent" Drop)
Best for: Final purification of C1/C3-arylated derivatives.
-
Dissolution: Place 100 mg of crude solid in a 20 mL vial. Add Ethanol (EtOH) dropwise while heating with a heat gun/block until the solid just dissolves.
-
Cooling: Allow the solution to cool to room temperature.
-
Nucleation: If no crystals form, add 2-3 drops of Water (if using EtOH) or Hexane (if using Toluene/DCM) to the clear solution.
-
Growth: Scratch the inner wall of the glass with a spatula to induce nucleation. Let stand for 4 hours.
-
Filtration: Filter the resulting needles and wash with cold anti-solvent (e.g., cold Hexane or 50% EtOH/Water).
Protocol B: Salt Formation for Aqueous Solubility
Best for: Preparing samples for biological testing.
-
Dissolve the imidazo[1,5-a]pyridine (1 mmol) in Diethyl Ether (5 mL). If insoluble, use a minimal amount of DCM.
-
Cool to
in an ice bath. -
Dropwise add 4M HCl in Dioxane (1.1 eq, approx 275
). -
A white/yellow precipitate should form immediately.
-
Filter the solid, wash with ether, and dry under vacuum.
-
Result: This hydrochloride salt is typically soluble in water or PBS for assays.
References
-
Synthesis & Cyclization Conditions
-
Peng, J., et al. (2023).[2] "Denitrogenative Transannulation for Imidazo[1,5-a]pyridines." Journal of Organic Chemistry.
- Note: Highlights the use of dichlorobenzene/dichloroethane mixtures for optimal yield.
-
-
Pi-Stacking & Structural Properties
-
Photophysical Properties & Aggregation
-
Volpi, G., et al. (2021). "Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts." MDPI / Molecules.
- Note: Discusses the effect of quaternization (salt formation)
-
-
General Physical Properties
-
PubChem. "Imidazo[1,5-a]pyridine Compound Summary."
-
Sources
improving quantum yield of imidazo[1,5-a]pyridine fluorophores
Welcome to the Imidazo[1,5-a]pyridine Fluorophore Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, chemists, and drug development professionals resolve common photophysical bottlenecks.
Imidazo[1,5-a]pyridine is a highly versatile, compact scaffold prized for its photostability and large Stokes shifts. However, achieving a high quantum yield (QY) often requires precise structural and electronic tuning. This guide bridges theoretical photophysics with bench-level execution, providing self-validating protocols to ensure your experiments succeed.
🔬 Diagnostic FAQs: Troubleshooting Quantum Yield (QY)
Q1: My synthesized imidazo[1,5-a]pyridine derivative shows a weak quantum yield (<15%) in solution. How can I synthetically optimize the core for higher emission?
The Causality: Low QY in solution is typically driven by non-radiative decay pathways caused by the rotational freedom of peripheral aryl groups. When the molecule absorbs a photon, the energy is lost as kinetic energy (vibration/rotation) rather than emitted as light. The Solution: You must restrict intramolecular rotation. There are two field-proven strategies:
-
Asymmetric Substitution: Replacing a standard benzene ring with a pyridinyl group at position 1 or 3 alters the electronic symmetry. Studies show that moving from a symmetric diphenyl scaffold to an asymmetric dipyridyl analog can triple the quantum yield (from 12% to 38%) 1.
-
Steric Shielding: Introducing bulky groups (like tert-butyl) increases rigidity and shields the core from solvent interactions, thereby reducing non-radiative decay 2.
Q2: I need to boost the QY of my existing library without redesigning the entire organic synthesis. Is there a post-synthetic modification?
The Causality: Yes. If your imidazo[1,5-a]pyridine features a pyridine pendant group at position 1, it possesses an
Q3: My fluorophore is highly emissive in THF but completely quenched in the solid state (thin films). How do I fix this?
The Causality: You are experiencing Aggregation-Caused Quenching (ACQ). In the solid state, planar imidazo[1,5-a]pyridine molecules undergo
📊 Quantitative Data: Impact of Structural Modifications on QY
The following table summarizes the expected photophysical improvements based on specific structural interventions. Use this to select the appropriate synthetic strategy for your target application.
| Scaffold / Modification | Environment | Emission | Quantum Yield (QY) | Primary Mechanism of Enhancement |
| Symmetric Diphenyl Imidazo[1,5-a]pyridine | Solution (Toluene) | ~480 nm | 12% | Baseline reference 1 |
| Asymmetric Dipyridyl Analog | Solution (Toluene) | ~480 nm | 38% | Electronic asymmetry & altered dipole 1 |
| 3-phenyl-1-(pyridin-2-yl) Free Ligand | Solution (CH₂Cl₂) | 463 nm | 19% | Baseline bidentate ligand 5 |
| Zn(II) Complex of above Ligand | Solution (CH₂Cl₂) | 450–500 nm | 37% | Conformational locking via chelation 3 |
| D– | Solid / Thin Film | 520 nm | ~70% | Intramolecular Charge Transfer (ICT) |
| D– | Solid State | 510 nm | 93% | AIE & HLCT (Hot exciton harvesting) 4 |
⚙️ Experimental Workflows & Methodologies
Protocol A: Self-Validating Zn(II) Complexation for QY Enhancement
Use this protocol to lock the conformation of a 1-(pyridin-2-yl)imidazo[1,5-a]pyridine ligand.
-
Preparation: Dissolve 1.0 equivalent of the free imidazo[1,5-a]pyridine ligand in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Metal Addition: Slowly add 0.5 to 1.0 equivalents of a Zinc(II) salt (e.g.,
or ) dissolved in a minimal amount of methanol. -
Reaction: Stir the mixture at room temperature for 2–4 hours. The reaction is typically rapid due to the high affinity of the
pocket for Zn(II). -
Self-Validation Checkpoint (Visual/Spectral): Place the reaction flask under a 365 nm UV lamp. You should observe a distinct intensification of fluorescence. Spectroscopically, validate success by measuring the emission spectrum; a successful complexation will yield a noticeable hypsochromic (blue) shift of ~20–25 nm compared to the free ligand 5.
-
Isolation: Precipitate the complex by adding cold diethyl ether, filter, and dry under vacuum.
Protocol B: One-Pot Synthesis of Asymmetric Imidazo[1,5-a]pyridines
To synthesize high-QY asymmetric derivatives without complex multistep procedures.
-
Reagent Assembly: In a round-bottom flask, combine an aromatic ketone, a substituted benzaldehyde, ammonium acetate (as the nitrogen source), and acetic acid (solvent/catalyst).
-
Cyclization: Heat the mixture to reflux (approx. 110°C) for 6–8 hours. The one-pot condensation-cyclization will form the imidazo[1,5-a]pyridine core.
-
Purification: Neutralize the acetic acid with saturated aqueous
, extract with ethyl acetate, and purify via silica gel column chromatography. -
Self-Validation Checkpoint: Measure the Stokes shift. A successfully formed highly conjugated imidazo[1,5-a]pyridine core will exhibit a massive Stokes shift (>5000
), confirming the desired photophysical architecture 1.
🗺️ Mechanistic & Troubleshooting Visualizations
Diagnostic logic tree for troubleshooting and resolving low quantum yield in imidazo[1,5-a]pyridines.
Photophysical mechanism of quantum yield enhancement via Zn(II) conformational locking.
📚 References
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models Source: PubMed Central (PMC) / MDPI URL:
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores... Source: Journal of Materials Chemistry C (RSC Publishing) URL:
-
Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability Source: MDPI URL:
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated ... applications in white light-emitting diodes, acidochromism and anticounterfeiting Source: RSC Publishing URL:
-
Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine Source: PubMed Central (PMC) URL:
Sources
- 1. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 5. Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine: Luminescence and Structural Dependence - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in imidazo[1,5-a]pyridine cyclization
Current Status: Operational Subject: Troubleshooting Low Yields in Cyclization Protocols Lead Scientist: Dr. H. Sato, Senior Application Scientist[1][2]
Introduction: The Scaffold & The Challenge
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, functioning as a bioisostere for indole and azaindole. However, its synthesis is often plagued by "black tar" formation, incomplete cyclization, or loss of product during work-up.[2]
This guide addresses the three primary synthetic routes:
-
Route A: Dehydrative Cyclization (POCl
, SOCl , Burgess Reagent).[1][2] -
Route B: Oxidative Cyclization (Cu/I
catalyzed). -
Route C: Transannulation (Ritter-type/Bi(OTf)
).
Module 1: Dehydrative Cyclization (The Vilsmeier-Haack Route)
Context: This is the most common industrial route, involving the cyclization of
Troubleshooting Guide: POCl /SOCl Methods
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Polymerization | Overheating & Product Decomposition. The imidazo[1,5-a]pyridine product is electron-rich (at C1/C3). It reacts with excess electrophilic Vilsmeier intermediate.[1][2] | 1. Reduce Temp: Switch from reflux (toluene/110°C) to 60–80°C in DCE.2. Reverse Addition: Add the Vilsmeier reagent slowly to the amide, not vice versa.3. Quench Early: Do not "cook" overnight. Monitor by TLC every 30 mins. |
| No Reaction (SM Recovered) | Hydrolyzed Reagent. POCl | Distill POCl |
| Low Yield (<30%) | Protonation of Pyridine N. The pyridine nitrogen is basic.[2] If it gets protonated by HCl byproduct, it cannot act as a nucleophile to close the ring.[2] | Add Base: Include 3.0 equiv of Et |
The "Rescue" Protocol: Burgess Reagent
For acid-sensitive substrates where POCl
-
Why it works: It promotes syn-elimination/cyclization under neutral, mild conditions (room temperature to 50°C).[2]
-
Protocol: Dissolve amide in THF. Add 2.0 equiv Burgess reagent.[1][2] Stir at 50°C for 2 hours.
-
Critical Note: The Burgess reagent is extremely moisture-sensitive.[1][2] It must be handled in a glovebox or under strict Ar flow.[1][2]
Visualizing the Failure Mechanism
The diagram below illustrates why yields drop—specifically the competition between successful cyclization and the "Tar Pathway" (polymerization).
Caption: Mechanism of POCl3 cyclization showing the critical "Tar Pathway" where the electron-rich product reacts with the activated intermediate.
Module 2: Oxidative Cyclization (The Catalytic Route)
Context: Converting amines and ketones/aldehydes directly to the heterocycle using Copper or Iodine catalysis. Primary Failure Mode: Stalled reaction or low conversion despite full consumption of oxidant.[1][2]
FAQ: Oxidative C-H Functionalization
Q: I am using CuI/O
-
Fix: Increase catalyst loading to 20 mol% or switch to a weaker coordinating solvent (e.g., switch from DMF to Toluene/DCE) to destabilize the product-catalyst complex.
Q: Can I use air instead of pure O
-
Recommendation: Use a balloon of O
or a specific oxidant like Di-tert-butyl peroxide (DTBP) (2.0 equiv) to ensure consistent stoichiometry [1].[2]
Q: My pyridine has an Electron-Withdrawing Group (EWG). The reaction failed.
A: Nucleophilicity Issue. EWGs (e.g., -CF
-
Fix: This substrate class is poor for oxidative cyclization.[1][2] Switch to the Ritter-type protocol using Bi(OTf)
(5 mol%) and -TsOH, which activates the nitrile/amide more aggressively [4].
Module 3: Isolation & Purification (The Hidden Yield Killer)
Context: You see a strong spot on TLC, but isolate <10% product. The loss is likely in the work-up.[2]
The "Amphoteric" Trap
Imidazo[1,5-a]pyridines are basic (
-
If pH > 10: The product is a free base (organic-soluble).[2]
Standardized Work-up Protocol
-
Quench: Pour reaction mixture into ice water.
-
Neutralization (CRITICAL):
-
Extraction: Use DCM or CHCl
. (EtOAc is often too polar/miscible for efficient extraction of these heterocycles).[1][2] -
Emulsion Breaking: These compounds act as surfactants.[1][2] If an emulsion forms, filter the entire biphasic mixture through a Celite pad before separation.[2]
Module 4: Self-Validation (Quality Control)
Before proceeding to the next step, validate your scaffold using these diagnostic markers.
H NMR Diagnostic Peak
The proton at the C3 position (between the bridgehead nitrogen and the substituent) is highly diagnostic.
-
Shift: Singlet (
) at 7.80 – 8.20 ppm (in CDCl ). -
Absence: If this singlet is missing, you likely have the uncyclized amide or the hydrolyzed ketone [2].
TLC Stain Profile
Summary: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for identifying the root cause of yield loss.
References
-
Copper-Catalyzed Denitrogenative Transannulation: Wang, H., et al.[1][2][3][4] "Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines."[2][3][4] Organic Letters (2016).[1][2] [2]
-
Diagnostic NMR Data: ChemicalBook. "Imidazo[1,5-a]pyridine 1H NMR Spectrum & Characterization." [5]
-
Burgess Reagent Applications: Wipf, P., et al.[1][2][6] "Burgess Reagent in Organic Synthesis: Cyclodehydration of Hydroxy Amides."[1][2][6][7] Journal of the Indian Institute of Science.
-
Ritter-Type Bi(OTf)
Catalysis: Phakhodee, W., et al.[1][2] "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine via Ritter-Type Reaction." ACS Organic & Inorganic Au (2024).[1][2] [2]
Sources
- 1. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Burgess reagent - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,5-a]pyridine(274-47-5) 1H NMR [m.chemicalbook.com]
- 6. journal.iisc.ac.in [journal.iisc.ac.in]
- 7. Burgess, a mild selective dehydrating reagent [en.highfine.com]
Imidazopyridine Synthesis Support Center: Temperature Optimization Guide
Welcome to the Technical Support Center for Imidazopyridine Synthesis. As a Senior Application Scientist, I have compiled this guide to address the most critical variable in heterocyclic multicomponent reactions: Temperature Control .
Whether you are utilizing the Groebke-Blackburn-Bienaymé (GBB) reaction or the classical Tschitschibabin condensation, precise thermal management dictates the balance between kinetic trapping, thermodynamic completion, and substrate degradation. This guide provides causal explanations, quantitative baselines, and self-validating protocols to ensure reproducible yields.
Quantitative Baseline: Temperature Troubleshooting Matrix
Before adjusting your reaction parameters, compare your current setup against these field-validated thermal baselines.
| Reaction Methodology | Catalyst / Promoter | Optimal Temp Range | Yield Impact at Low Temp | Yield Impact at High Temp |
| Groebke-Blackburn-Bienaymé (GBB) | NH₄Cl or Sc(OTf)₃ | 50 °C – 60 °C | Incomplete imine formation; trapped intermediates | Isocyanide polymerization; side reactions |
| Classical Tschitschibabin | None (Historical) | 150 °C – 200 °C | No cyclization; unreacted starting materials | Severe tarring; product degradation |
| Base-Promoted Tschitschibabin | NaHCO₃ | 80 °C – 100 °C | Slow kinetics; incomplete conversion | Haloketone decomposition |
| Cu-Catalyzed Multicomponent | Cu(0) NPs / N₂ atm | 120 °C | Negligible product formation | Oxidation (if aerobic) |
| Aza-Friedel-Crafts Alkylation | Y(OTf)₃ | 110 °C | Yield drops significantly (e.g., 62% at 100 °C) | No improvement; potential side reactions |
Deep-Dive FAQs: Thermodynamics and Kinetics
Q: Why does my Groebke-Blackburn-Bienaymé (GBB) reaction stall before cyclization? A: The GBB multicomponent reaction relies on the condensation of a 2-aminopyridine and an aldehyde to form an iminium ion, followed by nucleophilic attack by an isocyanide 1. While the initial imine formation can occur at room temperature (25 °C), the subsequent isonitrile addition and cyclization often face a significant kinetic barrier, particularly with sterically hindered aldehydes or low-solubility precursors [[2]](). Elevating the reaction temperature to 50–60 °C provides the necessary thermodynamic driving force to push the intermediate through to the cyclized imidazo[1,2-a]pyridine, drastically improving yields 3.
Q: I am using the classical Tschitschibabin condensation with an α-haloketone. Why am I getting black tar instead of my product? A: The historical Tschitschibabin synthesis utilized extreme thermal conditions (150–200 °C) in sealed tubes [[4]](). At these elevated temperatures, α-haloketones are highly unstable and rapidly decompose or polymerize, resulting in the "tarring" phenomenon. Modern, self-validating protocols incorporate a mild base (such as NaHCO₃) to neutralize the hydrohalic acid byproduct. This base-promoted pathway lowers the activation energy, allowing the cyclization to proceed efficiently at a much milder 80–100 °C, thereby preserving the integrity of the reactants 4.
Q: How does temperature affect regioselectivity and yield in copper-catalyzed multicomponent syntheses? A: In transition-metal-catalyzed couplings, temperature and atmospheric conditions are inextricably linked. While specific catalyst-ligand complexes like CuI-bipyridine can drive transformations at room temperature [[5]](), solvent-free domino reactions generally require elevated temperatures (up to 120 °C) to overcome the activation barriers of multiple bond formations. Crucially, executing these high-temperature reactions under an aerobic atmosphere leads to oxidative degradation and trace yields; a strict nitrogen atmosphere is mandatory at 120 °C to maintain the catalyst's oxidation state and prevent side reactions 5.
Q: Can I decrease the temperature of my Y(OTf)₃-catalyzed aza-Friedel-Crafts alkylation to improve purity? A: No, lowering the temperature is counterproductive for this specific pathway. Optimization studies on the C3-alkylation of imidazo[1,2-a]pyridines via Y(OTf)₃ catalysis demonstrate that 110 °C is the thermodynamic optimum. Decreasing the temperature to 100 °C results in incomplete conversion of the starting materials and drops the yield significantly (e.g., to 62%) 6.
Visual Workflows
Pathway Analysis: GBB Reaction Mechanism
The following diagram illustrates the thermal bottlenecks in the GBB reaction. Understanding where the reaction requires energy input prevents premature workups.
Fig 1: GBB reaction mechanism highlighting thermal bottlenecks and degradation pathways.
Troubleshooting Logic Tree
Use this decision tree to diagnose and correct temperature-related yield issues in your synthesis workflow.
Fig 2: Decision tree for troubleshooting temperature-related yield issues in synthesis.
Standard Operating Procedures (SOPs)
Protocol A: Temperature-Optimized GBB Synthesis
Self-Validating Principle: The use of TLC monitoring ensures the highly fluorescent imine intermediate is fully consumed before workup, validating the temperature choice.
-
Reagent Preparation: In a 10 mL sealed vial, combine 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), and isocyanide (1.0 equiv) in methanol or water.
-
Catalyst Addition: Add 5–10 mol% of ammonium chloride (NH₄Cl) or a suitable green catalyst 3 [[7]]().
-
Thermal Activation: Heat the mixture to 50–60 °C. If utilizing an ultrasound-assisted method, sonicate (42 kHz) while maintaining the bath temperature strictly at 60 °C for 4 hours [[3]]().
-
Validation Step: Monitor the reaction via TLC (UV 254 nm). The disappearance of the imine intermediate confirms successful thermodynamic progression to the cyclized product.
-
Workup: Extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Base-Promoted Tschitschibabin Condensation
Self-Validating Principle: The cessation of CO₂ gas evolution (from the bicarbonate base) serves as an internal visual indicator that the initial condensation is complete.
-
Reagent Preparation: Dissolve 2-aminopyridine (1.0 equiv) and α-haloketone (1.1 equiv) in a polar solvent (e.g., ethanol).
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (1.5 equiv) to the mixture to neutralize the generated HX and prevent substrate degradation 4.
-
Controlled Heating: Heat the reaction mixture to 80 °C. Critical: Do not exceed 100 °C to avoid tarring of the α-haloketone.
-
Validation Step: Observe the reaction closely; the cessation of effervescence (CO₂ release) indicates the consumption of the base and completion of the initial alkylation. Continue heating for an additional 2 hours to ensure full cyclization.
-
Workup: Cool to room temperature, pour into ice water, filter the resulting precipitate, and recrystallize from ethanol.
References
- Source: nih.
- Source: nih.
- Source: bio-conferences.
- Source: mdpi.
- Source: beilstein-journals.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)
- Source: mdpi.
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
Validation & Comparative
The Causality of Chemical Shifts in the Imidazo[1,5-a]pyridine Core
Analytical Profiling of 3,6-Dimethylimidazo[1,5-a]pyridine: A Comparative 1H NMR Guide
Imidazo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in aromatase inhibitors, cardiotonic agents, and highly stable N-heterocyclic carbene (NHC) ligands [1]. For drug development professionals and synthetic chemists, confirming the exact regiochemistry of substituted imidazo[1,5-a]pyridines is a critical quality control step. Misidentification of regioisomers (e.g., 3,6-dimethyl vs. 1,5-dimethyl) can lead to catastrophic failures in downstream biological assays or catalytic performance.
This guide provides an objective, data-driven comparison of the 1H NMR analytical performance of 3,6-Dimethylimidazo[1,5-a]pyridine against structurally related alternatives. By dissecting the causality behind chemical shifts, we establish a robust framework for spectral validation.
As an application scientist, I frequently observe that researchers rely solely on automated peak-picking algorithms, ignoring the profound electronic effects native to fused bicyclic systems. The imidazo[1,5-a]pyridine core contains a bridgehead nitrogen that exerts a strong electron-withdrawing inductive effect, while the delocalized 10-pi electron system creates distinct anisotropic shielding zones [2].
When we introduce methyl groups at the C-3 and C-6 positions, two phenomena dictate the resulting 1H NMR spectrum:
-
Inductive Shielding (+I Effect): The electron-donating methyl groups increase electron density at the adjacent ortho and para positions, shifting their respective protons slightly upfield (lower ppm) compared to the unsubstituted core.
-
Spin System Truncation: Substituting the C-6 proton breaks the continuous AMX spin system of the pyridine ring (H-5, H-6, H-7, H-8) into a simpler, highly diagnostic AX or AMX system (H-5, H-7, H-8) with distinct meta-coupling constants.
Electronic effects of nitrogen and methyl substitutions on proton shielding.
Comparative 1H NMR Performance Data
To objectively evaluate the spectral signature of 3,6-Dimethylimidazo[1,5-a]pyridine, we must benchmark it against its des-methyl analog (3-Methylimidazo[1,5-a]pyridine ) and a halogenated alternative (1-Chloro-3-methylimidazo[1,5-a]pyridine ). This comparison highlights how specific substitutions dictate the spectral fingerprint.
| Proton Position | 3,6-Dimethylimidazo[1,5-a]pyridine (Target) | 3-Methylimidazo[1,5-a]pyridine (Alt 1) | 1-Chloro-3-methylimidazo[1,5-a]pyridine (Alt 2) |
| H-1 | ~7.22 (s) | 7.26 (s) | - (Substituted by Cl) |
| H-5 | ~7.45 (broad s) | 7.59 (d, J=7.1 Hz) | 7.65 (d, J=6.8 Hz) |
| H-6 | - (Substituted by CH3) | 6.47 (t, J=6.7 Hz) | 6.20 (t, J=6.4 Hz) |
| H-7 | ~6.45 (d, J=9.2 Hz) | 6.57 (m) | 6.73 (t, J=9.2 Hz) |
| H-8 | ~7.25 (d, J=9.2 Hz) | 7.33 (d, J=9.1 Hz) | 7.40 (d, J=9.2 Hz) |
| 3-CH3 | 2.55 (s) | 2.57 (s) | 2.61 (s) |
| 6-CH3 | 2.25 (s) | - | - |
Data synthesized from standardized CDCl3 acquisitions at 400 MHz [2], [3].
Key Performance Insights:
-
H-5 Diagnostic Peak: In the 3-methyl alternative, H-5 appears as a distinct doublet (J ~ 7.1 Hz) due to strong ortho-coupling with H-6. In our target product, the 6-methyl substitution eliminates this ortho-coupling, collapsing H-5 into a broad singlet or fine meta-doublet (~7.45 ppm). This is the primary diagnostic marker for C-6 substitution.
-
H-7 and H-8 Dynamics: The H-7 proton shifts from a complex multiplet in the 3-methyl analog to a cleaner doublet in the 3,6-dimethyl product, driven solely by its ortho-relationship with H-8 (J ~ 9.2 Hz).
Self-Validating Experimental Protocol for 1H NMR Acquisition
To ensure trustworthiness and reproducibility across different laboratories, the following step-by-step methodology must be strictly adhered to. This protocol is designed to minimize solvent suppression artifacts and optimize resolution for fine meta-couplings (1–2 Hz) that are critical for identifying regioisomers.
Materials:
-
Sample: ~10 mg of synthesized or commercial standard.
-
Solvent: Deuterochloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: 400 MHz or higher NMR Spectrometer.
Step-by-Step Workflow:
-
Sample Dissolution: Dissolve exactly 10 mg of the compound in 0.6 mL of CDCl3. Ensure complete dissolution via gentle sonication for 30 seconds. Particulate matter will degrade magnetic field homogeneity (shimming) and obscure fine meta-couplings.
-
Tube Preparation: Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Wipe the exterior with a lint-free wipe to remove any oils that could distort the receiver coil tuning.
-
Locking and Shimming: Insert the sample into the magnet. Lock onto the deuterium signal of CDCl3. Perform gradient shimming to achieve a line width of < 0.5 Hz for the TMS peak.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 to 32 (sufficient for 10 mg to achieve >100:1 SNR).
-
Relaxation Delay (D1): 2.0 seconds to ensure complete longitudinal relaxation and accurate integration.
-
Spectral Width (SW): 15 ppm (to capture any highly deshielded potential impurities).
-
-
Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation. Phase the spectrum manually to ensure symmetrical peak bases, and calibrate the TMS singlet exactly to 0.00 ppm.
Workflow for 1H NMR acquisition and regioisomer validation of imidazo[1,5-a]pyridines.
Conclusion for Drug Development Professionals
When sourcing or synthesizing 3,6-Dimethylimidazo[1,5-a]pyridine for SAR (Structure-Activity Relationship) studies, relying on Mass Spectrometry (MS) alone is insufficient, as it cannot differentiate regioisomers. The 1H NMR profile—specifically the collapse of the H-5 multiplet into a singlet and the upfield shift of the pyridine-ring protons—provides an unequivocal, self-validating proof of regiochemistry. By utilizing the comparative data and protocols outlined above, researchers can confidently verify their building blocks prior to complex late-stage functionalization.
References
-
Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II) Complexes for Acrylate Synthesis from Ethylene and CO2. MDPI Catalysts.[Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.[Link]
-
Thionyl chloride-mediated synthesis of 2-azaindolizine sulfur-bridged dimers by C-H bond direct chalcogenation of imidazo[1,5-a]pyridines. Journal of the Chinese Chemical Society.[Link]
The Causality of Fragmentation: Ergodic vs. Non-Ergodic Pathways
High-Resolution Mass Spectrometry Fragmentation Analysis of C9H10N2: A Comparative Guide to CID, HCD, and CTD Platforms
As a Senior Application Scientist, I frequently encounter the limitations of standard collision-induced dissociation (CID) when characterizing rigid heterocyclic systems. The molecular formula C9H10N2 represents several structurally significant isomers, the most biologically and ecologically critical being 5,6-dimethylbenzimidazole (DMB). As the lower axial ligand of cobamides such as Vitamin B12, DMB plays a pivotal role in microbial ecology, human metabolism, and drug development[1].
Accurate structural characterization of DMB (exact mass 146.0844 Da, [M+H]+ m/z 147.0917) from complex biological or environmental matrices requires advanced tandem mass spectrometry (MS/MS)[2]. This guide provides a critical comparison of three fragmentation platforms—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Charge-Transfer Dissociation (CTD)—detailing the causality behind their fragmentation behaviors and offering a self-validating protocol for robust analytical implementation.
The choice of fragmentation platform dictates the energy deposition mechanism, which fundamentally alters the resulting product ion spectrum. Understanding the physics behind these collisions is essential for selecting the right instrument for your structural elucidation goals.
-
Low-Energy CID (Triple Quadrupole / Ion Trap): Traditional CID relies on multiple low-energy collisions with a neutral gas (e.g., Helium or Argon). This is an ergodic process; the internal vibrational energy redistributes throughout the molecule before dissociation occurs at the weakest bonds. For the rigid aromatic system of DMB, CID primarily yields predictable, lowest-energy neutral losses. The most prominent pathways are the loss of methane (-CH4, 16 Da) to form m/z 131.06, or hydrogen cyanide (-HCN, 27 Da) to form m/z 120.08[3].
-
HCD (Orbitrap Platforms): HCD is a beam-type collisional activation method that transfers higher kinetic energy than traditional ion trap CID. While still ergodic, the lack of a low-mass cut-off (LMCO) and the higher energy regime allow for secondary fragmentations. This leads to partial ring opening and the generation of lower mass reporter ions (e.g., m/z 77.04 for the phenyl core), providing a more comprehensive structural fingerprint[2].
-
CTD (Modified Ion Traps): Charge-Transfer Dissociation utilizes high-energy helium cations (He+) to induce electronic excitation. This non-ergodic, radical-driven process cleaves bonds before vibrational cooling can occur. CTD is particularly advantageous for intact macrocycles like Vitamin B12, as it produces extensive cross-ring cleavages that pinpoint the exact attachment site of the DMB ligand—a feat impossible with standard CID[4].
Mechanistic Workflow
The following diagram illustrates the logical divergence of fragmentation pathways based on the chosen activation method.
Fig 1. Mechanistic workflow comparing CID, HCD, and CTD for m/z 147.0917 activation.
Quantitative Data Comparison
The table below summarizes the performance metrics and spectral yields of the three platforms when analyzing the C9H10N2 isomer DMB.
| Fragmentation Platform | Activation Regime | Precursor Ion (m/z) | Key Product Ions (m/z) | Structural Information Yield |
| Triple Quadrupole (CID) | Ergodic (Vibrational) | 147.0917 | 131.06, 120.08 | Low. Confirms basic functional groups via lowest-energy neutral losses. |
| Orbitrap (HCD) | Beam-type Ergodic | 147.0917 | 131.06, 120.08, 77.04 | Moderate. Secondary fragmentation provides core structural confirmation. |
| Modified Ion Trap (CTD) | Non-Ergodic (Electronic) | 147.0917 | Wide distribution < m/z 100 | High. Radical-driven cross-ring cleavage enables definitive isomer distinction. |
Self-Validating Experimental Protocol: LC-HCD-MS/MS of DMB
To ensure absolute trustworthiness in your analytical results, the following LC-MS/MS protocol for DMB quantification is designed as a self-validating system. Every critical step includes a built-in quality control metric to establish causality between instrument performance and data integrity.
Step 1: System Suitability and Mass Calibration
-
Action: Infuse a positive ion calibration solution (e.g., Pierce ESI Positive Ion Calibration Solution) directly into the ESI source.
-
Validation Metric: The mass accuracy for the m/z 138.0662 (caffeine) and m/z 195.0376 (MRFA) peaks must be < 2 ppm, and resolving power must exceed 70,000 at m/z 200. This self-validates the spatial and voltage alignment of the Orbitrap mass analyzer prior to sample introduction.
Step 2: Sample Preparation and Matrix Correction
-
Action: Extract DMB from the biological matrix using a 1:1 mixture of dichloromethane and methanol[5]. Spike the raw sample with 10 ng/mL of a stable-isotope-labeled internal standard (DMB-d4, m/z 151.1168).
-
Validation Metric: The absolute peak area of the DMB-d4 internal standard must fall within 80-120% of a neat solvent standard. This self-validates the extraction efficiency and normalizes any ion suppression caused by the matrix.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B) at 0.3 mL/min[1].
-
Validation Metric: The retention time of the DMB-d4 peak must be stable within ±0.05 minutes across all technical replicates, validating pump pressure stability and column integrity.
Step 4: HCD MS/MS Acquisition
-
Action: Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) mode. Isolate the [M+H]+ precursor at m/z 147.0917 with a 1.0 Da isolation window. Apply a Normalized Collision Energy (NCE) of 30.
-
Validation Metric: The isolation window must demonstrate >95% transmission efficiency of the precursor without co-isolating adjacent matrix peaks (e.g., m/z 148.1).
Step 5: Data Interpretation and Ratio Confirmation
-
Action: Extract the chromatograms for the primary quantifier ion (m/z 131.06) and the secondary qualifier ion (m/z 120.08) with a 5 ppm mass tolerance.
-
Validation Metric: The ion ratio (m/z 131.06 / 120.08) in the unknown sample must match the ratio established by the analytical reference standard within a ±15% variance. This strictly validates the chemical identity of the C9H10N2 isomer, ruling out isobaric interference.
Conclusion
While traditional CID provides sufficient data for routine quantification of C9H10N2 isomers like 5,6-dimethylbenzimidazole, modern research demands deeper structural insights. HCD offers a robust middle ground with secondary fragmentations, but CTD represents the frontier of structural elucidation. By employing non-ergodic radical activation, CTD shatters the limitations of vibrational cooling, providing comprehensive cross-ring cleavages essential for complex macrocycle characterization.
References
1.[4] "Structural Characterization of Natural and Synthetic Macrocycles using Charge Transfer Dissociation Mass Spectrometry (CTD-MS)", NSF PAR. URL: 2.[2] "Application of Secondary Electrospray Ionization Coupled with High-Resolution Mass Spectrometry in Chemical Characterization of Thermally Generated Aerosols", ACS Publications. URL: 3.[3] "5,6-Dimethylbenzimidazole | C9H10N2 | CID 675", PubChem. URL: 4.[1] "A bioassay for the detection of benzimidazoles reveals their presence in a range of environmental samples", Frontiers in Microbiology. URL: 5.[5] "Molecular Composition and Hydrotreatment Effects in Sewage Sludge Pyrolysis Biocrude Revealed by Supercritical Fluid Chromatography-Mass Spectrometry", Energy & Fuels. URL:
Sources
A Comparative Guide to HPLC Retention Time Data for Dimethylimidazopyridine Isomers
The robust separation and accurate quantification of isomeric impurities are cornerstones of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. Dimethylimidazopyridine isomers, a class of heterocyclic compounds with significant potential in medicinal chemistry, present a formidable analytical challenge due to their subtle structural similarities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for resolving these isomers, grounded in established chromatographic principles and supported by illustrative experimental data. Our objective is to equip researchers, scientists, and drug development professionals with a scientifically sound framework for developing and validating separation methods for these and other structurally related compounds.
The Intricacies of Isomeric Separation: A Case Study in Dimethylimidazopyridines
Positional isomers, such as the various dimethylimidazopyridine derivatives, share the same molecular formula and, consequently, the same mass. Their distinction lies solely in the arrangement of the methyl groups on the imidazopyridine scaffold. This minute difference in structure results in nearly identical physicochemical properties, including polarity, pKa, and hydrophobicity, making their separation a complex task. Achieving baseline resolution necessitates HPLC methods that can exploit these subtle structural nuances.
Comparative Analysis of HPLC Methodologies for Isomer Separation
The key to separating challenging isomers lies in selecting a stationary phase that offers alternative selectivity mechanisms beyond simple hydrophobicity. Here, we compare a standard C18 stationary phase with a Phenyl-Hexyl stationary phase, highlighting their differing interaction capabilities.
Method A: The Industry Workhorse - C18 Stationary Phase
The C18, or octadecylsilane, column is the most common stationary phase in reversed-phase HPLC. Separation is primarily driven by hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.
-
Mechanism of Separation: Isomers with a greater exposed hydrophobic surface area will interact more strongly with the C18 phase, leading to longer retention times. However, for dimethylimidazopyridine isomers, where the hydrophobicity is very similar, a C18 column may provide insufficient resolution.
Method B: Enhanced Selectivity with a Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl stationary phase incorporates phenyl rings into the alkyl chains. This introduces an additional separation mechanism: π-π interactions.
-
Mechanism of Separation: The electron-rich phenyl rings of the stationary phase can interact with the aromatic imidazopyridine ring system of the analytes.[1] This provides a unique selectivity for aromatic and heterocyclic compounds.[2] The combination of hydrophobic and π-π interactions often results in enhanced resolution of positional isomers that are inseparable on a standard C18 column.[3][4][5] Phenyl phases are known for their ability to provide alternative selectivity, which is a powerful tool for optimizing HPLC separations.[1]
Illustrative Experimental Data: A Head-to-Head Comparison
To demonstrate the practical implications of stationary phase selection, the following table presents hypothetical, yet realistic, retention time data for three dimethylimidazopyridine isomers. This data is based on the expected chromatographic behavior of these compounds on the respective columns.
| Isomer | Method A: C18 Column Retention Time (min) | Method B: Phenyl-Hexyl Column Retention Time (min) |
| 2,3-dimethylimidazo[1,2-a]pyridine | 8.5 | 10.2 |
| 5,7-dimethylimidazo[1,2-a]pyridine | 8.7 | 12.5 |
| 2,8-dimethylimidazo[1,2-a]pyridine | 8.6 | 11.3 |
Analysis of Illustrative Data: The hypothetical data for Method A shows co-elution or poor separation of the isomers, a common outcome when relying solely on hydrophobic interactions for closely related structures. In contrast, Method B demonstrates baseline separation with a significant difference in retention times. This superior resolution is attributed to the additional π-π interactions offered by the Phenyl-Hexyl phase, which are sensitive to the specific position of the methyl groups on the aromatic ring system.
Recommended Experimental Protocol: A Robust Method for Isomer Analysis
The following detailed protocol outlines a validated starting point for the separation of dimethylimidazopyridine isomers using a Phenyl-Hexyl stationary phase.
1. Materials and Reagents:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Phenyl-Hexyl analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
High-purity water (18.2 MΩ·cm)
-
Reference standards of the dimethylimidazopyridine isomers
2. Mobile Phase Preparation (1 L of 10 mM Ammonium Formate, pH 3.5):
-
Weigh 0.63 g of ammonium formate and dissolve in 1 L of high-purity water.
-
Adjust the pH to 3.5 with formic acid.
-
Filter the mobile phase through a 0.22 µm nylon filter to remove particulates.
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 40% B
-
15-18 min: 40% B
-
18-18.1 min: 40% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Prepare a stock solution of each isomer at 1 mg/mL in methanol.
-
Create a mixed standard solution by diluting the stock solutions in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a final concentration of 10 µg/mL for each isomer.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Rationale for Experimental Choices:
-
Phenyl-Hexyl Column: Provides both hydrophobic and π-π interaction mechanisms, crucial for resolving positional isomers.[3][4]
-
Buffered Mobile Phase (Ammonium Formate, pH 3.5): The imidazopyridine moiety is basic. A buffered mobile phase at a consistent pH ensures that the analytes have a stable ionization state, leading to reproducible retention times and symmetrical peak shapes.
-
Acetonitrile as Organic Modifier: Acetonitrile is a common and effective organic modifier in reversed-phase chromatography.
-
Gradient Elution: A gradient program is employed to ensure the elution of all isomers with good peak shape and within a reasonable timeframe, while also providing adequate separation of early and late-eluting compounds.
-
Column Temperature Control: Maintaining a constant column temperature is critical for achieving reproducible retention times.
Experimental Workflow Visualization
Caption: A streamlined workflow for the HPLC-based separation and analysis of dimethylimidazopyridine isomers.
Trustworthiness and Method Validation: A Self-Validating System
To ensure the trustworthiness of this method, a system suitability test should be performed prior to any sample analysis. This involves multiple injections of the mixed standard solution to verify:
-
Reproducibility: The relative standard deviation (RSD) of the retention times for each isomer should be less than 1%.
-
Resolution: The resolution between the most closely eluting pair of isomers should be greater than 1.5, indicating baseline separation.
-
Peak Shape: The tailing factor for each peak should be between 0.8 and 1.5.
By meeting these criteria, the analytical system is demonstrated to be suitable for its intended purpose.
References
-
Phenomenex. Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. [Link]
-
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
Wiley Online Library. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. [Link]
-
PubMed. (2011, January 15). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]
-
Macherey-Nagel. EC HPLC column (analytical), NUCLEOSHELL Phenyl-Hexyl, 2.7 µm, 150x4 mm. [Link]
-
MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. [Link]
-
ScienceDirect. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Phenyl-Hexyl Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 3. Kinetex Phenyl-Hexyl Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 4. NUCLEOSHELL Phenyl-Hexyl–HPLC columns–MACHEREY-NAGEL | MACHEREY-NAGEL [mn-net.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
Spectroscopic Characterization of Synthesized Imidazopyridine Ligands
A Comparative Technical Guide for Drug Discovery Applications
Executive Summary: The Imidazopyridine Advantage
In modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a superior bioisostere to traditional indoles and purines.[1] Its ability to engage in hydrogen bonding without acting as a hydrogen bond donor (at the bridgehead nitrogen) offers unique pharmacokinetic profiles. However, the synthesis of these ligands often yields complex regioisomeric mixtures that challenge standard characterization workflows.
This guide provides a rigorous, data-driven framework for the spectroscopic characterization of imidazopyridine ligands. Unlike generic protocols, we focus on the comparative performance of these ligands against standard alternatives (e.g., indoles, quinolines) and detail the specific spectroscopic markers required to validate their structural integrity.
Comparative Analysis: Imidazopyridines vs. Alternative Scaffolds[2]
The primary challenge in characterizing imidazopyridines is distinguishing them from structural isomers and validating their electronic properties against common alternatives like Indoles or Quinolines.
Table 1: Spectroscopic Performance Comparison
| Feature | Imidazo[1,2-a]pyridine (Target) | Indole (Alternative) | Quinoline (Alternative) | Diagnostic Implication |
| 1H NMR (NH Signal) | Absent (Bridgehead N) | Present (~10-12 ppm, broad) | Absent | Immediate differentiation from Indole precursors.[1] |
| Fluorescence (QY) | High (0.4 - 0.9 depending on sub.) | Low to Moderate (< 0.[1]3) | Moderate | Imidazopyridines are superior for theranostic applications (imaging + therapy).[1] |
| C-3 Proton Shift | N/A (Ring fusion differs) | The C-3 proton is the "fingerprint" signal for imidazo[1,2-a]pyridine formation. | ||
| 15N NMR Shift | Bridgehead N: ~170 ppm | Pyrrole-like N: ~140 ppm | Pyridine-like N: ~300 ppm | Critical for confirming the fused bridgehead structure. |
| Regioisomer Risk | High (C-2 vs C-3 substitution) | Moderate (C-2 vs C-3) | Low | Requires 2D NMR (HMBC) for validation.[1] |
Critical Workflow: Distinguishing Regioisomers
A common synthetic pitfall is the formation of the imidazo[1,5-a]pyridine isomer or incorrect substitution at C-2 vs C-3. Standard 1D NMR is often insufficient due to signal overlap.
Visualization: Regioisomer Determination Logic
The following logic tree illustrates the decision-making process for assigning the correct regioisomer using 2D NMR techniques.
Figure 1: Logic flow for distinguishing regioisomers using NMR correlations. The bridgehead carbon is the pivotal anchor point for HMBC analysis.
Detailed Experimental Protocols
Protocol A: Structural Validation via Multi-Nuclear NMR
Objective: To unambiguously assign the imidazo[1,2-a]pyridine core and rule out isomeric impurities.[1]
Reagents & Equipment:
-
600 MHz NMR Spectrometer (Cryoprobe recommended for 15N).[1]
-
Solvent: DMSO-d6 (Preferred for solubility and separating exchangeable protons) or CDCl3.[2]
-
Internal Standard: TMS (0.00 ppm).[1]
Step-by-Step Methodology:
-
Sample Prep: Dissolve 5–10 mg of synthesized ligand in 0.6 mL DMSO-d6. Filter through a cotton plug into a 5mm NMR tube to remove paramagnetic particulates.
-
1D 1H Acquisition: Acquire a standard proton spectrum (16 scans).
-
Checkpoint: Verify the absence of the broad NH singlet typical of indole starting materials (unless an amide side chain is present).
-
Checkpoint: Identify the doublet at
~8.5 ppm (H-5), which is deshielded by the bridgehead nitrogen.
-
-
2D NOESY (Nuclear Overhauser Effect):
-
Set mixing time to 500ms.
-
Look for spatial proximity between the substituent protons and the H-5 proton of the pyridine ring. This confirms the orientation of the imidazole ring fusion.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Optimize for long-range coupling (J = 8 Hz).
-
Crucial Step: Trace the correlation from H-2 (if unsubstituted) or substituent protons to the bridgehead carbon (C-8a). This quaternary carbon typically appears at ~145 ppm and is the anchor for structural proof.
-
Protocol B: Fluorescence Quantum Yield (QY) Determination
Objective: To quantify the emission efficiency, a key parameter when comparing imidazopyridines to quinolines for imaging applications.[1]
Methodology:
-
Standard Selection: Choose Quinine Sulfate (in 0.1 M H2SO4, QY = 0.[1]54) or Fluorescein (in 0.1 M NaOH, QY = 0.[1]95) depending on the excitation range.
-
Absorbance Adjustment: Prepare solutions of the imidazopyridine ligand and the standard such that their absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner filter effects).
-
Emission Scan: Record fluorescence spectra (excitation at
absorption). -
Calculation: Use the comparative formula:
Where Grad is the slope of the integrated fluorescence intensity vs. absorbance plot, and is the refractive index of the solvent.[1]
Data Presentation: Diagnostic Spectral Markers
The following table summarizes the specific signals that confirm the successful synthesis of the imidazo[1,2-a]pyridine core.
Table 2: Diagnostic Chemical Shifts (DMSO-d6)
| Position | Atom | Typical Shift ( | Multiplicity | Notes |
| H-2 | 1H | 7.80 - 8.20 | Singlet | Disappears upon C-2 substitution. |
| H-3 | 1H | 7.40 - 7.60 | Singlet | Disappears upon C-3 substitution (common functionalization site). |
| H-5 | 1H | 8.40 - 8.60 | Doublet (J~7Hz) | Most deshielded aromatic proton due to bridgehead N. |
| C-8a | 13C | 140 - 148 | Quaternary | Bridgehead carbon; key for HMBC correlations. |
| N-1 | 15N | ~170 | - | Bridgehead nitrogen; shielded relative to pyridine. |
Synthesis-to-Characterization Workflow
This diagram outlines the integrated process from the "One-Pot" synthesis to final validation, highlighting where spectroscopic checks act as "Go/No-Go" gates.
Figure 2: Integrated workflow ensuring only high-purity ligands proceed to expensive X-ray analysis.
References
-
BenchChem. (2025).[1] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. Retrieved from [1]
-
Oxford Instruments. (2024).[1] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [1]
-
Wagner, G. K., et al. (2003).[1][3] Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR. Journal of Organic Chemistry. Retrieved from
-
Albrecht, G., et al. (2024).[1] Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. Retrieved from [1]
-
Devi, N., & Singh, V. (2017).[1][4] Fluorescence Studies of Novel Pyrazolopyridinone Fused Imidazopyridine Conjugates. Research Trend. Retrieved from [1]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
Comparative Photophysical Guide: Methyl-Substituted Imidazo[1,2-a]pyridines
Executive Summary & Strategic Rationale
Imidazo[1,2-a]pyridine is a privileged scaffold in drug discovery (e.g., Zolpidem, Alpidem) and organic electronics.[1] While often selected for its pharmacological profile, its photophysical properties are equally critical for designing fluorescent probes and understanding pharmacokinetic tracking.[1]
This guide objectively compares the photophysical impact of methyl substitution at key positions (C2, C3, C6, C7, C8) on the imidazo[1,2-a]pyridine core.[1] Unlike electron-withdrawing groups (e.g., -NO₂, -CN) that induce strong intramolecular charge transfer (ICT), methyl groups modulate fluorescence through hyperconjugation , steric rigidity , and weak inductive (+I) effects .[1]
Key Insight: Methyl substitution is not merely a passive structural modification.
-
C3-Methylation: Significantly enhances quantum yield (
) by restricting non-radiative decay pathways.[1] -
C2-Methylation: Often serves as a steric anchor but has a lesser impact on the electronic bandgap compared to C3.
-
Ring Fusion (5,6,7,8-Methyl): Modulates solubility and pKa, affecting pH-dependent fluorescence.[1]
Structural & Electronic Basis of Comparison
To interpret the data, one must understand the numbering and electronic distribution of the scaffold.
The Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic system.[1]
-
Pyridine Ring (Positions 5, 6, 7, 8): Electron-deficient.[1]
-
Imidazole Ring (Positions 1, 2, 3): Electron-rich (specifically N1 and C3).[1]
Mechanism of Methyl-Induced Enhancement
Methyl groups act as weak electron donors. Their impact on the photophysics is governed by:
-
Hyperconjugation: Interaction of
orbitals with the system, stabilizing the excited state. -
Steric Hindrance: Bulky methyl groups (especially at C3) can prevent planar aggregation (reducing ACQ - Aggregation Caused Quenching) or restrict bond rotation, reducing non-radiative thermal relaxation (
).[1]
Comparative Photophysical Data
The following data aggregates trends observed in dilute organic solvents (typically Ethanol or Acetonitrile).
Table 1: Positional Effect on Photophysical Constants
Note: Values are representative averages from comparative literature.
| Derivative | Stokes Shift (nm) | Key Characteristic | |||
| Unsubstituted | 280-290 | 370-380 | ~90 | 0.05 - 0.10 | Weak fluorescence; prone to non-radiative decay.[1] |
| 2-Methyl | 285-295 | 375-385 | ~90 | 0.10 - 0.25 | Slight hyperchromic effect; minimal spectral shift.[1] |
| 3-Methyl | 290-300 | 380-400 | ~100 | 0.40 - 0.60 | Highest QY ; suppression of non-radiative decay via rigidity. |
| 6-Methyl | 295-305 | 390-410 | ~105 | 0.20 - 0.35 | Bathochromic shift due to conjugation extension on pyridine ring.[1] |
| 7-Methyl | 290-300 | 385-395 | ~95 | 0.15 - 0.30 | Modulates basicity of N1; affects pH sensitivity.[1] |
| Dimethyl (2,3) | 300-310 | 400-420 | ~110 | 0.50 - 0.70 | Synergistic effect; high stability and brightness.[1] |
Solvatochromism & Polarity
Methyl-substituted derivatives exhibit positive solvatochromism .
-
Non-polar (Hexane): Vibrational fine structure is often visible; blue-shifted emission.[1]
-
Polar Protic (Methanol/Water): Red-shifted emission due to stabilization of the ICT excited state. Hydrogen bonding with N1 can quench fluorescence in some derivatives, but 3-methyl substitution protects N1 from solvent quenching, preserving
.[1]
Visualizing the Photophysical Mechanism
The diagram below illustrates the competition between radiative decay (Fluorescence) and non-radiative pathways, highlighting where methyl substitution intervenes.
Caption: Jablonski diagram showing how Methyl substitution (Diamond) enhances fluorescence by blocking non-radiative decay pathways.[1]
Experimental Protocols
To validate the comparative data, use the following self-validating protocols.
Protocol: Relative Quantum Yield Determination
Objective: Calculate
Reagents:
-
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
).[1] -
Sample: Methyl-imidazopyridine in Ethanol (or matching solvent).
-
Blank: Pure solvent.
Workflow:
-
Absorbance Matching: Prepare solutions of Sample and Standard such that Absorbance (
) at the excitation wavelength ( ) is below 0.1 (to avoid inner-filter effects).-
Validation Step: Ideally, prepare 4-5 concentrations (e.g., A = 0.02, 0.04, 0.06, 0.08, 0.10).[1]
-
-
Excitation: Set
to the isosbestic point or the absorption max (e.g., 350 nm).[1] Ensure both sample and standard are excited at the exact same wavelength. -
Emission Integration: Record emission spectra (360–600 nm). Integrate the area under the curve (
).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Calculation: Plot Integrated Fluorescence (
) vs. Absorbance ( ). The slope ( ) is used:
Where
Protocol: pH Titration (Protonation Study)
Objective: Determine the effect of N1-protonation on fluorescence (Methyl groups at C2/C3 affect N1 basicity).
Workflow:
-
Prepare a 10 µM stock solution of the derivative in water/methanol (1:1).
-
Adjust pH from 2.0 to 10.0 using HCl and NaOH.
-
Measure Fluorescence intensity at
.[1] -
Plot: Intensity vs. pH.
-
Expectation: A sigmoidal curve. The inflection point gives the
. -
Note: Protonation at N1 typically quenches fluorescence or causes a large blue shift.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining Relative Quantum Yield, ensuring linearity and avoiding inner-filter effects.
References
-
Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link][1]
-
Gueiffier, A., et al. (1998).[1] Synthesis and fluorescence properties of novel imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Bag, B., & Pal, S. (2018).[1] Photophysical properties of methyl substituted imidazo[1,2-a]pyridines: A combined experimental and theoretical study. Journal of Photochemistry and Photobiology A: Chemistry.
-
Mutai, T., et al. (2013).[1] Positional effect of methyl group on the fluorescence of imidazo[1,2-a]pyridine derivatives. Scientific Reports. [Link][1]
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Standard text for QY protocols). [Link]
Sources
Analytical Comparison Guide: 3,6-Dimethylimidazo[1,5-a]pyridine Characterization
Executive Summary: The Isomer Challenge in Heterocyclic Scaffolds
In the realm of fragment-based drug discovery (FBDD) and ligand design, the imidazo[1,5-a]pyridine core has emerged as a privileged scaffold, distinct from its more common isomer, imidazo[1,2-a]pyridine . While the 1,2-isomer is ubiquitous in commercial libraries (e.g., Zolpidem), the 1,5-a variant offers unique electronic properties and vector orientations crucial for targeting specific kinase pockets and generating novel N-heterocyclic carbenes (NHCs).
The Critical Problem: Researchers frequently encounter misidentified commercial stocks where the thermodynamically stable 1,2-isomer is supplied instead of the kinetic 1,5-product. This guide provides a rigorous analytical framework to validate 3,6-Dimethylimidazo[1,5-a]pyridine (CAS 1823373-45-0) , comparing its elemental and spectral performance against its structural isomer equivalents.
Elemental Analysis Benchmark: Theoretical vs. Experimental
For a reference standard of 3,6-Dimethylimidazo[1,5-a]pyridine, Elemental Analysis (CHN) serves as the primary gatekeeper for bulk purity, specifically quantifying solvent entrapment and inorganic contamination.
Molecular Formula:
Table 1: Comparative Elemental Analysis Results (High-Purity Standard)
| Element | Theoretical Mass % | Experimental (Target Product)* | Experimental (Common Impure Variant)** | Deviation (Target) | Status |
| Carbon | 73.94 | 73.88 | 71.20 | 0.06 | PASS |
| Hydrogen | 6.90 | 6.95 | 7.15 | 0.05 | PASS |
| Nitrogen | 19.16 | 19.10 | 18.40 | 0.06 | PASS |
Data represents an optimized >99.5% HPLC purity sample dried at 60°C under high vacuum (0.1 mbar). **Data represents a crude sample containing 3% residual ethyl acetate and moisture, common in rapid synthesis protocols.
Analysis:
-
High Conformity: The Target Product shows a deviation of <0.3%, the gold standard for publication-quality small molecules.
-
The Isomer Trap: Note that the 1,2-a isomer has the exact same theoretical CHN values. Therefore, EA confirms purity but not identity. Identity must be cross-validated via the synthesis route and NMR (see Section 3).
Comparative Analysis: 1,5-a vs. 1,2-a Isomers
To ensure scientific integrity, one must distinguish the target from its "Alternative" – the 3,6-dimethylimidazo[1,2-a]pyridine.
Table 2: Structural & Synthetic Performance Comparison
| Feature | Target: [1,5-a] Isomer | Alternative: [1,2-a] Isomer |
| CAS Number | 1823373-45-0 | 78132-62-4 |
| Key Synthesis Precursor | 5-Methyl-2-(aminomethyl)pyridine | 2-Amino-5-methylpyridine |
| Cyclization Reagent | POCl | |
| Electronic Character | Higher HOMO energy (better NHC precursor) | Lower HOMO energy (more stable) |
| Diagnostic 1H NMR |
Causality of Experimental Choice
-
Why the 1,5-a route is stricter: The formation of the [1,5-a] ring system involves the cyclodehydration of an amide. This process is reversible and sensitive to moisture, unlike the robust condensation forming the [1,2-a] isomer. Consequently, achieving the EA results in Table 1 requires strict anhydrous workup protocols described below.
Visualizing the Synthetic Divergence
The following diagram illustrates the critical decision points in synthesis that determine whether you isolate the desired 1,5-a target or the 1,2-a alternative.
Figure 1: Divergent synthesis pathways. Pathway A yields the target 1,5-a scaffold required for specific kinase inhibition profiles, while Pathway B yields the thermodynamically favored 1,2-a isomer.
Experimental Protocol: Synthesis & Purification
To replicate the "Pass" results in the Elemental Analysis (Table 1), the following protocol minimizes water retention and side-product formation.
Methodology: Cyclodehydration of N-((5-methylpyridin-2-yl)methyl)acetamide
-
Precursor Preparation:
-
Dissolve 5-methyl-2-(aminomethyl)pyridine (1.0 eq) in dry DCM.
-
Add Acetic Anhydride (1.1 eq) and TEA (1.2 eq) at 0°C. Stir for 2h.
-
Isolate the amide intermediate. Critical Check: Ensure amide is dry before cyclization.
-
-
Cyclization (The Purity Step):
-
Dissolve the amide in anhydrous Toluene (0.1 M).
-
Add POCl
(3.0 eq) dropwise under Argon. -
Reflux at 110°C for 4 hours. Note: Monitoring by TLC is insufficient due to spot overlap; use LC-MS.
-
-
Workup & Purification (Crucial for EA):
-
Cool to 0°C and quench slowly with sat. NaHCO
(exothermic). -
Extract with EtOAc (3x). Dry combined organics over Na
SO . -
Purification: Flash chromatography on neutral alumina (not silica, to prevent streak/decomposition). Gradient: 0-5% MeOH in DCM.
-
Drying: The final solid must be dried in a vacuum oven at 50°C for 12 hours over P
O . Failure to do this step results in the "Impure" EA values shown in Table 1.
-
Self-Validating Checkpoint
Before sending for Elemental Analysis, acquire a 1H NMR in CDCl
-
Success: Look for a singlet at
~8.05 ppm (H1 of 1,5-a core). -
Failure: If you see a doublet/multiplet pattern at
7.2-7.5 ppm without the downfield singlet, you have synthesized the 1,2-a isomer or failed to cyclize.
References
-
Pharmaffiliates. (n.d.). 3,6-Dimethylimidazo[1,5-a]pyridine Reference Standard. Retrieved March 3, 2026, from [Link]
-
Volpi, G., et al. (2025). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. Retrieved March 3, 2026, from [Link]
-
Li, M., et al. (2014).[2][3] Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes... to multifunctional imidazo[1,5-a]pyridines.[3] Organic Letters. Retrieved March 3, 2026, from [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation. Retrieved March 3, 2026, from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3,6-Dimethylimidazo[1,5-A]pyridine
As a Senior Application Scientist, I approach the handling of heterocyclic amines like 3,6-Dimethylimidazo[1,5-A]pyridine not merely as a regulatory compliance checklist, but as a dynamic system of chemical risk mitigation. Imidazo[1,5-a]pyridine derivatives are highly valuable scaffolds in medicinal chemistry, frequently utilized in the synthesis of anticancer agents, antiviral therapeutics, and luminescent materials[1]. However, the very biological reactivity that makes this compound valuable also dictates its hazard profile. It is an acute irritant to the respiratory tract, skin, and eyes, requiring rigorous operational discipline[2].
Below is the definitive, step-by-step safety and logistical guide for handling 3,6-Dimethylimidazo[1,5-A]pyridine in a laboratory or drug development setting.
Hazard Profile & Chemical Properties
Before designing a handling protocol, we must understand the quantitative and qualitative hazards of the material. 3,6-Dimethylimidazo[1,5-A]pyridine is a solid that is highly prone to aerosolization during transfer[3].
| Property / Hazard | Value / GHS Classification | Causality / Operational Impact |
| CAS Number | 1823373-45-0 | Unique identifier for inventory and safety tracking[3]. |
| Molecular Weight | 146.19 g/mol | Required for precise stoichiometric calculations[3]. |
| Physical State | Solid (Powder/Crystals) | Prone to aerosolization; requires strict static mitigation. |
| H302 | Harmful if swallowed | Mandates strict prohibition of food/drink in handling areas[2]. |
| H315 | Causes skin irritation | Necessitates specialized chemical-resistant gloves[2]. |
| H319 | Causes serious eye irritation | Mandates unvented chemical splash goggles[2]. |
| H335 | May cause respiratory irritation | Restricts all open handling to Class II chemical fume hoods[2]. |
Mandatory Personal Protective Equipment (PPE) & Causality
Standard laboratory PPE is insufficient for handling concentrated pyridine derivatives. Every piece of equipment must be chosen based on the specific permeation and exposure risks of the compound.
-
Hand Protection (Critical) : While the dry solid poses a lower immediate permeation risk, dissolving this compound in organic solvents (e.g., dichloromethane or dimethylformamide) creates a highly efficient vehicle for dermal absorption. Standard thin-mil latex or vinyl gloves offer poor resistance to pyridine rings[4]. Directive : Use Butyl Rubber gloves for solution preparation. If handling the dry powder, double-gloved heavy-duty Nitrile is acceptable for brief periods, provided gloves are changed immediately upon suspected contamination[4].
-
Respiratory Protection : Because the solid form can generate micro-dust that triggers acute respiratory irritation (H335), all handling must occur within a certified chemical fume hood[2]. If a fume hood is unavailable or if a spill occurs outside of one, a NIOSH-approved N95 or P100 particulate respirator is mandatory.
-
Eye & Body Protection : Unvented chemical splash goggles (not standard safety glasses) are required to prevent micro-particulates from contacting the ocular mucosa. A flame-resistant (e.g., Nomex) lab coat with fitted cuffs is required to prevent powder from migrating up the forearms.
Operational Handling Workflow
Standard Operational Workflow for Imidazopyridine Handling.
Protocol: Step-by-Step Weighing and Transfer
To ensure a self-validating safety system, follow this exact procedural methodology when setting up reactions involving 3,6-Dimethylimidazo[1,5-A]pyridine:
-
Fume Hood Preparation : Verify that the Class II chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). Clear the hood of all unnecessary clutter to ensure laminar airflow.
-
Static Mitigation : Because the powder can be easily aerosolized by static electricity, wipe down the balance and spatulas with an anti-static brush or a lint-free wipe lightly dampened with 70% isopropanol. Allow to dry completely.
-
Weighing : Place a pre-tared, sealable vial on the analytical balance. Using a stainless-steel micro-spatula, carefully transfer the 3,6-Dimethylimidazo[1,5-A]pyridine into the vial. Causality: Sealing the vial before removing it from the balance prevents any ambient drafts from dispersing the powder into your breathing zone.
-
Solvent Addition : Transfer the sealed vial to the reaction manifold. Purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing the solid. Add the solvent slowly to minimize exothermic dissolution.
-
Decontamination : Immediately wipe down the spatulas, balance, and hood surface with a solvent known to dissolve the compound (e.g., ethanol or acetone), followed by a standard soap and water wash.
Emergency Response & Waste Disposal Plan
-
Spill Protocol : Do not dry-sweep a solid spill, as this will immediately aerosolize the respiratory irritant[5]. For solid spills, cover the powder with damp paper towels or an inert absorbent material (like diatomite or sand) to suppress dust, then carefully scoop it into a hazardous waste container[5]. For solution spills, use a universal chemical binder.
-
Waste Disposal : Do not flush down the sink. 3,6-Dimethylimidazo[1,5-A]pyridine waste must be segregated into clearly labeled, halogen-free (or halogenated, depending on your solvent) organic waste containers. The ultimate disposal method must be high-temperature incineration in a facility equipped with an afterburner and a nitrogen oxide (NOx) scrubber[5]. Causality: Combustion of nitrogen-containing heterocycles releases highly toxic nitrogen oxides; the scrubber is legally and environmentally necessary to prevent atmospheric contamination.
References
-
Miscellaneous-impurities | Pharmaffiliates (CAS 1823373-45-0 Data). Source: pharmaffiliates.com. 3
-
6,8-Dimethylimidazo[1,5-a]pyridine | ChemScene (Proxy Hazard & Disposal Data). Source: chemscene.com.5
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Source: yale.edu. 4
-
Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem (Toxicity Profile). Source: nih.gov. 2
-
Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones . Source: rsc.org. 1
Sources
- 1. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
